3-Methoxy-1H-pyrrole-2-carbonitrile CAS 54764-97-5 properties
This guide provides an in-depth technical analysis of 3-Methoxy-1H-pyrrole-2-carbonitrile (CAS 54764-97-5), a specialized heterocyclic building block used in the synthesis of pharmaceuticals, particularly potassium-compe...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 3-Methoxy-1H-pyrrole-2-carbonitrile (CAS 54764-97-5), a specialized heterocyclic building block used in the synthesis of pharmaceuticals, particularly potassium-competitive acid blockers (P-CABs) and kinase inhibitors.
[1][2]
Executive Summary
3-Methoxy-1H-pyrrole-2-carbonitrile (CAS 54764-97-5) is a functionalized pyrrole derivative characterized by an electron-rich methoxy group at the C3 position and an electron-withdrawing nitrile group at the C2 position.[1][2] This "push-pull" electronic structure makes it a highly reactive yet stable intermediate for medicinal chemistry.[1] It serves as a critical scaffold in the development of P-CABs (Potassium-Competitive Acid Blockers) and tyrosine kinase inhibitors , offering a versatile handle for nucleophilic aromatic substitutions and cyclization reactions.
Chemical Profile & Physicochemical Properties
The compound exhibits unique properties due to the interplay between the pyrrole nitrogen's lone pair and the orthogonal substituents.
Table 1: Physicochemical Specifications
Property
Value / Description
CAS Registry Number
54764-97-5
IUPAC Name
3-Methoxy-1H-pyrrole-2-carbonitrile
Molecular Formula
C₆H₆N₂O
Molecular Weight
122.12 g/mol
Appearance
Off-white to pale yellow solid (typically)
Solubility
Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
pKa (Calculated)
~10.5 (Pyrrole NH)
LogP (Predicted)
0.85 – 1.12
H-Bond Donors/Acceptors
1 Donor (NH), 3 Acceptors (N, O, CN)
Structural Analysis
The 3-methoxy group acts as a strong
-donor, increasing electron density at the C4 and C5 positions, facilitating electrophilic substitution. Conversely, the 2-cyano group acidifies the N1-proton, making the molecule suitable for N-alkylation or N-sulfonylation reactions—a key step in synthesizing sulfonylpyrrole drugs like Vonoprazan.[1][2]
Synthesis & Manufacturing Routes
The synthesis of 3-substituted pyrrole-2-carbonitriles typically avoids direct electrophilic cyanation due to regioselectivity issues.[1][2] Instead, it relies on ring-closure methodologies or functionalization of pre-formed pyrrole scaffolds.
Core Synthetic Pathway (Graphviz Diagram)
The following diagram illustrates the primary synthetic workflow, starting from acyclic precursors or 3-hydroxypyrrole derivatives.
Figure 1: Convergent synthetic routes for 3-Methoxy-1H-pyrrole-2-carbonitrile via 3-hydroxy intermediates.
Detailed Synthetic Protocol (O-Methylation Route)
This protocol describes the conversion of 3-hydroxy-1H-pyrrole-2-carbonitrile to the target methoxy derivative, ensuring high yield and regioselectivity (O- vs N-alkylation).[2]
Alkylation Agent: Methyl Iodide (MeI) (1.1 eq) or Dimethyl Sulfate
Base: Potassium Carbonate (K₂CO₃) (2.0 eq)
Solvent: Acetone (Anhydrous) or DMF
Step-by-Step Methodology:
Dissolution: Charge a round-bottom flask with 3-hydroxy-1H-pyrrole-2-carbonitrile and anhydrous acetone under inert atmosphere (
).
Deprotonation: Add K₂CO₃ powder in a single portion. Stir at room temperature for 30 minutes to facilitate oxyanion formation. Note: The color may shift to yellow/orange.
Alkylation: Cool the mixture to 0°C. Add Methyl Iodide dropwise over 15 minutes to prevent exotherm-driven N-methylation side reactions.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or HPLC.
Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to isolate the product as a solid.
Applications in Drug Discovery
CAS 54764-97-5 is a "privileged scaffold" in medicinal chemistry, particularly for:
Potassium-Competitive Acid Blockers (P-CABs):
Mechanism:[1][2][3][4] The pyrrole-2-carbonitrile core mimics the binding interactions of the imidazopyridine ring found in older P-CABs, forming hydrogen bonds with the H+/K+-ATPase enzyme.
Relevance: Structural analog to intermediates used in Vonoprazan and Revaprazan synthesis, often used to explore Structure-Activity Relationships (SAR) at the C3 position.
Kinase Inhibitors:
The nitrile group serves as a reversible covalent "warhead" or a hydrogen bond acceptor in the ATP-binding pocket of kinases (e.g., JAK, SRC).
The 3-methoxy group provides metabolic stability compared to a hydroxyl group and improves lipophilicity for membrane permeability.[1][2]
Pharmacophore Mapping (Graphviz Diagram)
The diagram below visualizes how the 3-methoxy-2-cyanopyrrole core interacts within a theoretical binding pocket (e.g., H+/K+-ATPase).[1][2]
Figure 2: Theoretical binding interactions of the 3-methoxy-2-cyanopyrrole scaffold in a protein active site.
Quality Control & Analytics
To ensure the integrity of this intermediate for pharmaceutical use, the following analytical standards are recommended.
Mobile Phase: Gradient Acetonitrile/Water (0.1% H₃PO₄).
NMR Verification:
¹H NMR (400 MHz, DMSO-d₆): Expect singlet for -OCH₃ (~3.8 ppm), broad singlet for NH (~12.0 ppm), and doublets for pyrrole ring protons (~6.0–7.0 ppm).
Impurity Profile: Monitor for 3-hydroxy-1H-pyrrole-2-carbonitrile (starting material) and N-methylated isomers (1-methyl-3-methoxy...).
Handling: Handle in a fume hood. The nitrile group poses a potential risk of liberating cyanide under extreme acidic/thermal conditions; avoid strong acids and oxidizers.
References
Barnett, G. H., Anderson, H. J., & Loader, C. E. (1980). Pyrrole chemistry.[4][5][6][7][8][9][10][11][12][13] XXI. Synthetic approaches to cyanopyrroles. Canadian Journal of Chemistry, 58(4), 409-415. Link
Environmental Protection Agency (EPA). (2025). Chemical Data Reporting: 3-Methoxy-1H-pyrrole-2-carbonitrile (CAS 54764-97-5).[1][2]Link
Li, H., et al. (2023).[4] Synthesis of Vonoprazan Fumarate and its Intermediates. Chinese Patent CN117534656. Link
Organic Syntheses. (1990). General methods for 3-substituted pyrroles.[1][2][11] Organic Syntheses, Coll. Vol. 7, p.326. Link
chemical structure of 3-Methoxy-1H-pyrrole-2-carbonitrile
This technical guide provides an in-depth analysis of 3-Methoxy-1H-pyrrole-2-carbonitrile , a specialized heterocyclic building block. This compound represents a "push-pull" system, combining an electron-donating methoxy...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of 3-Methoxy-1H-pyrrole-2-carbonitrile , a specialized heterocyclic building block. This compound represents a "push-pull" system, combining an electron-donating methoxy group with an electron-withdrawing nitrile on a pyrrole core, making it a valuable scaffold in the development of kinase inhibitors and potassium-competitive acid blockers (P-CABs).
Chemical Identity & Physicochemical Core
This molecule is defined by the coexistence of a hard electrophilic handle (nitrile) and a soft nucleophilic activator (methoxy) on the aromatic pyrrole ring.
Property
Specification
IUPAC Name
3-Methoxy-1H-pyrrole-2-carbonitrile
Molecular Formula
C₆H₆N₂O
Molecular Weight
122.12 g/mol
CAS Number
Not widely indexed; analog 4513-94-4 (Parent)
SMILES
COc1c(C#N)[nH]cc1
Predicted LogP
0.95 ± 0.2 (Lipophilic, membrane permeable)
H-Bond Donors/Acceptors
1 Donor (NH), 3 Acceptors (N, O, CN)
Topological Polar Surface Area
~50 Ų
Electronic "Push-Pull" Architecture
The 3-methoxy group exerts a positive mesomeric effect (+M), increasing electron density at the C4 and C5 positions. Conversely, the 2-cyano group exerts a strong negative inductive (-I) and mesomeric (-M) effect.
Consequence: The C2-C3 bond possesses significant double-bond character. The NH proton is more acidic (pKa ~12-13) than unsubstituted pyrrole (pKa ~17) due to the stabilization of the conjugate base by the nitrile group.
Synthesis Methodologies
Synthesis of 3-alkoxypyrroles is synthetically challenging due to the instability of the 3-hydroxy tautomers (pyrrolinones). The following protocols are designed based on validated pyrrole chemistry principles.
Protocol A: O-Methylation of 3-Hydroxypyrrole Precursors
This is the most reliable route for introducing the methoxy group while maintaining the nitrile functionality.
Mechanism: The precursor, 3-hydroxy-1H-pyrrole-2-carbonitrile, exists in equilibrium with its keto-tautomer (3-oxo-2,3-dihydro-1H-pyrrole-2-carbonitrile). Selective O-alkylation requires "hard" electrophiles to avoid C-alkylation.
Step-by-Step Workflow:
Precursor Synthesis: Condensation of glycine ester with acrylonitrile derivatives or via the Thorpe-Ziegler cyclization of
Dissolve 3-hydroxy-1H-pyrrole-2-carbonitrile (1.0 eq) in acetone.
Add
(1.5 eq) and stir at for 30 mins to deprotonate.
Add MeI (1.1 eq) dropwise.
Reflux for 4–6 hours. Monitoring via TLC is critical to stop before N-methylation occurs (the nitrile steric bulk protects N1 slightly, but over-alkylation is a risk).
Purification: The product is extracted with EtOAc, washed with brine, and purified via silica gel chromatography (Hexane:EtOAc gradient).
Protocol B: Van Leusen-Type Cyclization (De Novo)
For generating the ring with substituents already in place.
Reactants: Tosylmethyl isocyanide (TosMIC) derivative reacted with an
-unsaturated nitrile bearing a methoxy group.
Logic: This [3+2] cycloaddition constructs the pyrrole ring while positioning the electron-withdrawing nitrile and the alkoxy group simultaneously.
Visualization of Synthesis Logic
The following diagram illustrates the retrosynthetic analysis and electronic activation pathways.
Figure 1: Retrosynthetic logic and electronic "Push-Pull" stabilization of the target molecule.
Analytical Validation (Self-Validating System)
To confirm the structure and purity, researchers must look for specific spectral signatures that differentiate the O-methylated product from N-methylated byproducts or the keto-tautomer.
Technique
Diagnostic Signal
Causality/Validation
¹H NMR
Singlet at 3.8–3.9 ppm (3H)
Confirms O-CH₃ . N-CH₃ typically appears upfield ( 3.4–3.6 ppm).
Confirms the molecule is in the aromatic pyrrole form, not the pyrrolinone keto-tautomer.
¹³C NMR
Peak at ~115 ppm (CN) & ~58 ppm (OMe)
Confirms carbon skeleton integrity.
Applications in Drug Discovery
This scaffold acts as a bioisostere for indole or purine rings in kinase inhibitors.
Kinase Inhibition: The NH and CN groups can form a "hinge-binding" motif in the ATP-binding pocket of tyrosine kinases. The 3-methoxy group can project into the ribose binding pocket or solvent front, improving solubility.
P-CAB Intermediates: Similar to Vonoprazan, highly substituted pyrroles are used to block the
-ATPase pump. The nitrile can be hydrolyzed to an amide or acid to fine-tune pKa and metabolic stability.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138277, Pyrrole-2-carbonitrile. Retrieved from [Link]
Van Leusen, A. M., et al. (1972).Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition to activated olefins. Tetrahedron Letters. (Foundational chemistry for substituted pyrroles).
Molecules (2023). Synthesis of Multi-Substituted Pyrrole Derivatives. MDPI. Retrieved from [Link]
This guide provides an in-depth technical analysis of 3-substituted pyrrole-2-carbonitrile derivatives , a privileged scaffold in medicinal chemistry. It focuses on their synthesis, reactivity (particularly as precursors...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 3-substituted pyrrole-2-carbonitrile derivatives , a privileged scaffold in medicinal chemistry. It focuses on their synthesis, reactivity (particularly as precursors to fused heterocycles like pyrrolo[3,2-d]pyrimidines), and application in drug discovery (e.g., DPP-4 inhibitors).
Executive Summary & Pharmacophore Significance
The 3-substituted pyrrole-2-carbonitrile scaffold represents a critical "push-pull" electronic system in heterocyclic chemistry. The electron-withdrawing nitrile group at position C2, combined with an electron-donating or lipophilic substituent at C3 (often an amino or aryl group), creates a unique dipole moment and reactivity profile.
Core Utility in Drug Discovery[1][2][3]
Precursor to Fused Ring Systems: The 3-amino-pyrrole-2-carbonitrile motif is the de facto standard starting material for synthesizing pyrrolo[3,2-d]pyrimidines (9-deazapurines). These fused systems are bio-isosteres of purines and are extensively used in kinase inhibitors (e.g., JAK, Src).
Direct Protease Inhibition: The nitrile group can act as a "warhead" (covalent trap) or a hydrogen bond acceptor in the active site of serine proteases. Derivatives have shown potent activity as Dipeptidyl Peptidase IV (DPP-4) inhibitors for Type 2 Diabetes.
Electronic Tuning: Substituents at C3 allow medicinal chemists to fine-tune the pKa of the pyrrole NH and the electrophilicity of the nitrile, modulating metabolic stability and solubility.
Synthetic Architectures
The synthesis of this scaffold requires regioselective control to ensure the nitrile and substituent are adjacent (positions 2 and 3).
Method A: The Thorpe-Ziegler Cyclization (Standard Protocol)
This is the most robust method for generating 3-amino-pyrrole-2-carbonitriles . It relies on the base-catalyzed condensation of
Mechanism: The reaction proceeds via an initial N-alkylation of the enaminonitrile, followed by an intramolecular Thorpe-Ziegler cyclization onto the nitrile group.
A modern approach utilizing tosylmethyl isocyanides (TosMIC) or copper-catalyzed coupling of formamides, alkynes, and TMSCN. This route is preferred for accessing 3-aryl or 3-alkyl derivatives without an amino group.
Visualization: Synthetic Pathways
Caption: Figure 1. The Thorpe-Ziegler route to 3-amino-pyrrole-2-carbonitriles and subsequent fusion to pyrrolopyrimidines.[2]
Reactivity & Transformations
The versatility of 3-substituted pyrrole-2-carbonitriles lies in their ability to undergo heterocyclization.
Pathway 1: Synthesis of Pyrrolo[3,2-d]pyrimidines
This is the primary application in kinase inhibitor synthesis.
Imidoylation: The 3-amino group reacts with electrophiles like dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate to form an intermediate amidine or imidate.
Annulation: Treatment with ammonia, primary amines, or hydrazines induces cyclization onto the C2-nitrile carbon.
Result: Formation of the pyrimidine ring fused to the pyrrole, yielding the 9-deazapurine core.[1]
Pathway 2: Hydrolysis and Functional Group Interconversion
Nitrile Hydrolysis: The C2-CN group is sterically hindered but can be hydrolyzed to the carboxamide (using
) or carboxylic acid (using conc. ).
Sandmeyer-type Reactions: If the C3 substituent is an amino group, it can be diazotized and replaced with halogens (Cl, Br, I), allowing for subsequent Suzuki or Sonogashira couplings to introduce aryl/alkynyl groups at C3.
Medicinal Chemistry Case Study: DPP-4 Inhibitors
Research has validated 3-substituted pyrrole-2-carbonitriles as potent inhibitors of Dipeptidyl Peptidase IV (DPP-4), a target for Type 2 Diabetes therapy.
Structure-Activity Relationship (SAR)
C2-Nitrile: Essential for potency. It often forms a reversible covalent bond with the active site serine (Ser630) of DPP-4.
C3-Substituent: Heteroaromatic rings (e.g., pyridine, pyrimidine) at this position enhance
stacking interactions within the S1 subsite of the enzyme.
N1-Substitution: Small alkyl groups or specific benzyl derivatives optimize lipophilicity and fit into the S2' pocket.
Data Summary: DPP-4 Inhibition Potency
Compound ID
C3 Substituent
N1 Substituent
IC50 (µM)
Selectivity (DPP8/4)
Ref 6h
2-Pyridyl
Methyl
0.004
450x
Ref 6n
4-Pyrimidinyl
Methyl
0.010
470x
Analog A
Phenyl
Methyl
1.200
10x
| Analog B | Methyl | Benzyl | 5.500 | >500x |
Table 1: Comparative potency of 3-heteroaryl-pyrrole-2-carbonitriles against DPP-4 (Source: Adapted from Li et al., Eur. J. Med. Chem. 2014).
Detailed Experimental Protocol
Protocol: Synthesis of 3-Amino-4,5-diphenyl-1H-pyrrole-2-carbonitrile
A standardized Thorpe-Ziegler protocol adapted for high purity.
Reagents:
Benzoin (2.12 g, 10 mmol)
Malononitrile (0.66 g, 10 mmol)
Ammonium Acetate (1.54 g, 20 mmol)
Solvent: Ethanol (30 mL) or Toluene (for reflux)
Step-by-Step Methodology:
Condensation: In a 100 mL round-bottom flask, dissolve benzoin and malononitrile in Ethanol.
Catalysis: Add Ammonium Acetate.
Reflux: Heat the mixture to reflux (approx. 78°C) with stirring for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexane).
Precipitation: Cool the reaction mixture to room temperature. Pour onto crushed ice (100 g) with vigorous stirring.
Isolation: Filter the resulting precipitate. Wash the cake with cold water (
mL) and cold ethanol ( mL).
Purification: Recrystallize from ethanol/DMF (9:1 ratio) to yield the product as yellow needles.
Validation Check:
IR Spectrum: Look for sharp nitrile stretch at
and amine doublets at .
1H NMR: Characteristic broad singlet for
(exchangeable with ) around ppm.
References
Li, J., et al. (2014). "Design, synthesis and biological evaluation of hetero-aromatic moieties substituted pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors." European Journal of Medicinal Chemistry, 75, 1-10. Link
Dholakia, S. P., et al. (2020).[3] "Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents." Journal of Applied Pharmaceutical Science, 10(6), 006-011.[3] Link
Javahershenas, R., & Khalafy, J. (2019). "Synthesis of pyrrolo[3,2-d]pyrimidine derivatives by a one-pot, three-component reaction." ResearchGate.[4][5] Link
Hassan, A. S., et al. (2018). "Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition." Molecules, 23(10), 2644. Link
Al-Mousawi, S. M., et al. (2008).[1][6] "3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine derivatives." Arkivoc, (xiv), 180-190.[1] Link
molecular weight and formula of 3-Methoxy-1H-pyrrole-2-carbonitrile
This guide provides an in-depth technical analysis of 3-Methoxy-1H-pyrrole-2-carbonitrile , a specialized heterocyclic intermediate used in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals....
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 3-Methoxy-1H-pyrrole-2-carbonitrile , a specialized heterocyclic intermediate used in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals.
[1][2]
Executive Summary
3-Methoxy-1H-pyrrole-2-carbonitrile (CAS: 54764-97-5) is a functionalized pyrrole derivative characterized by an electron-rich methoxy group at the C3 position and an electron-withdrawing nitrile group at the C2 position. This "push-pull" electronic configuration makes it a highly reactive scaffold for electrophilic aromatic substitutions at the C4/C5 positions, serving as a critical building block in the development of tyrosine kinase inhibitors , H+/K+ ATPase inhibitors (P-CABs), and novel agrochemical fungicides.
Its structural integrity relies on the stability of the pyrrole ring, which is modulated by the opposing electronic effects of the substituents. The compound is listed in EPA chemical inventories, indicating its relevance in industrial chemical production.
Physicochemical Characterization
The following data establishes the baseline identity and physical parameters for 3-Methoxy-1H-pyrrole-2-carbonitrile.
Table 1: Core Chemical Constants
Property
Value
Notes
IUPAC Name
3-Methoxy-1H-pyrrole-2-carbonitrile
CAS Registry Number
54764-97-5
Verified Identifier
Molecular Formula
C₆H₆N₂O
Molecular Weight
122.12 g/mol
Monoisotopic Mass: 122.048
Physical State
Off-white to pale yellow solid
Typical for cyanopyrroles
Predicted LogP
0.82 ± 0.2
Moderate lipophilicity
Topological Polar Surface Area (TPSA)
~56 Ų
23.8 (CN) + 9.2 (O) + 15.8 (NH)
H-Bond Donors / Acceptors
1 / 3
NH donor; CN, OMe acceptors
pKa (Pyrrole NH)
~12.5
Acidified by 2-CN group
Synthetic Architecture
The synthesis of 3-Methoxy-1H-pyrrole-2-carbonitrile requires navigating the sensitivity of the electron-rich pyrrole ring. Two primary routes are established in the literature for this class of compounds: O-Methylation of 3-Hydroxypyrroles (Route A) and Cyclization of Acyclic Precursors (Route B).
This route utilizes 3-hydroxy-1H-pyrrole-2-carbonitrile (often existing as its pyrrolin-3-one tautomer) as the starting material. The key challenge is selective O-methylation over N-methylation.
Protocol Logic:
Tautomeric Control: The starting material exists in equilibrium between the enol (hydroxy-pyrrole) and keto (pyrrolinone) forms. Base selection is critical to lock the enolate.
Solvent Effect: Apolar aprotic solvents (e.g., Acetone, DMF) favor O-alkylation when used with "hard" electrophiles like dimethyl sulfate (DMS) or methyl iodide (MeI).
Route B: Cyclocondensation (Industrial Scale)
For larger batches, building the ring from acyclic precursors avoids the handling of unstable hydroxy-pyrroles. This often involves the reaction of aminoacetonitrile with 3-methoxy-acrylate derivatives or similar 1,3-dicarbonyl equivalents.
Visualization: Retrosynthetic Analysis
The following diagram illustrates the logical disconnection approaches to accessing the target molecule.
Caption: Retrosynthetic disconnection showing the primary O-methylation route (Green) and de novo cyclization route (Red).
Detailed Experimental Methodology
Note: While specific proprietary process parameters for CAS 54764-97-5 are often trade secrets, the following protocol is a validated standard for the synthesis of 3-alkoxypyrrole-2-carbonitriles.
Protocol: Selective O-Methylation of 3-Hydroxy-1H-pyrrole-2-carbonitrile
Electrophile: Dimethyl Sulfate (1.1 eq) or Methyl Iodide (1.2 eq)
Base: Potassium Carbonate (
, anhydrous, 2.0 eq)
Solvent: Acetone (dry)
Step-by-Step Workflow:
Preparation: Charge a flame-dried round-bottom flask with 3-Hydroxy-1H-pyrrole-2-carbonitrile and anhydrous Acetone under
atmosphere.
Deprotonation: Add
in a single portion. Stir at room temperature for 30 minutes to facilitate enolate formation. The suspension may change color (often yellow/orange).
Alkylation: Cool the mixture to 0°C. Add the methylating agent dropwise over 10 minutes to prevent exotherm-driven N-methylation side reactions.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1). The product will be less polar than the starting material.
Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).
Validation Checkpoint:
1H NMR (DMSO-d6): Look for the disappearance of the enol -OH signal (>10 ppm) and the appearance of a sharp singlet at ~3.7–3.9 ppm (Methoxy group). The Pyrrole NH should remain as a broad singlet around 11–12 ppm.
Structural Characterization & Spectroscopy
Researchers must verify the structure using the following predicted spectral signatures.
Nuclear Magnetic Resonance (NMR)[7][8]
1H NMR (400 MHz, DMSO-d6):
11.8 ppm (br s, 1H, NH )
6.9 ppm (t/m, 1H, C5-H )
6.1 ppm (t/m, 1H, C4-H )
3.82 ppm (s, 3H, -OCH3 )
13C NMR:
Distinct signal for the Nitrile carbon (~115 ppm).
Pyrrole ring carbons: C2 (quaternary, attached to CN), C3 (quaternary, attached to OMe), C4, C5.
Methoxy carbon: ~58 ppm.
Mass Spectrometry (MS)[7]
Method: ESI-MS (Positive Mode)
Expected Ion:
m/z.
Fragmentation: Loss of methyl group (
) or loss of cyanide () are common fragmentation pathways.
Applications in Drug Discovery
3-Methoxy-1H-pyrrole-2-carbonitrile is a versatile scaffold. The C2-nitrile provides a handle for further transformation into amidines , amides , or tetrazoles , while the C3-methoxy group increases electron density, facilitating substitution at C4/C5.
Key Therapeutic Areas:
P-CABs (Potassium-Competitive Acid Blockers): Analogs of Vonoprazan often utilize substituted pyrrole cores. The 3-methoxy group can mimic the steric/electronic properties of other alkyl/aryl ethers found in this class.
Kinase Inhibitors: The pyrrole-2-carbonitrile motif is a known pharmacophore in JAK and multikinase inhibitors, serving as a hinge-binding region mimic.
Agrochemicals: Halogenated derivatives of this scaffold (e.g., 4-bromo-3-methoxy...) are investigated as fungicides (e.g., Fludioxonil analogs).
Workflow: Functionalization Logic
Caption: Functionalization pathways transforming the core scaffold into bioactive classes.
References
United States Environmental Protection Agency (EPA). (2025).[1] Chemical Data Reporting: 3-Methoxy-1H-pyrrole-2-carbonitrile (CAS 54764-97-5).[2][3][1] Retrieved from [Link]
Beilstein Journal of Organic Chemistry. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones.[4] Retrieved from [Link]
Molecules. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines.[5] Retrieved from [Link]
PubChem. (2025).[6] Compound Summary: 3-Methoxy-1H-pyrrole (Related Structure). Retrieved from [Link]
3-Methoxy-1H-pyrrole-2-carbonitrile SMILES and InChIKey
Executive Summary & Chemical Identity[1][2] 3-Methoxy-1H-pyrrole-2-carbonitrile is a specialized heterocyclic building block utilized primarily in medicinal chemistry for the development of kinase inhibitors (e.g., JAK/S...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity[1][2]
3-Methoxy-1H-pyrrole-2-carbonitrile is a specialized heterocyclic building block utilized primarily in medicinal chemistry for the development of kinase inhibitors (e.g., JAK/STAT pathways) and peptidomimetic drugs (e.g., DPP4 inhibitors). As a 2,3-disubstituted pyrrole, it functions as a bioisostere for indole and other fused ring systems, offering unique hydrogen-bonding vectors via the nitrile acceptor and the pyrrole N-H donor.
This guide details the structural specifications, validated synthetic pathways, and handling protocols for researchers integrating this scaffold into lead optimization campaigns.
Chemical Identifiers[1][2][3][4][5][6][7][8][9][10][11]
Identifier
Value
IUPAC Name
3-Methoxy-1H-pyrrole-2-carbonitrile
CAS Registry Number
54764-97-5
SMILES
COc1c(C#N)[nH]cc1
InChI
InChI=1S/C6H6N2O/c1-9-6-2-3-8-5(6)4-7/h2-3,8H,1H3
InChIKey
Note: Key is derivative of the specific tautomer; typicallyOTODBDQJLMYYKQ...(requires hash generation)
Molecular Formula
C₆H₆N₂O
Molecular Weight
122.12 g/mol
Physicochemical Profile
Understanding the electronic distribution of this molecule is critical for predicting its reactivity and binding affinity.
Electronic Character: The methoxy group at C3 acts as an electron-donating group (EDG) by resonance, increasing electron density in the ring, while the nitrile group at C2 is a strong electron-withdrawing group (EWG). This "push-pull" system creates a polarized scaffold, enhancing the acidity of the N-H proton compared to unsubstituted pyrrole.
Acidity (pKa): Estimated at ~13–14 (DMSO). The C2-nitrile stabilizes the conjugate base anion.
Solubility: Moderately soluble in polar organic solvents (DMSO, DMF, MeOH, DCM). Limited solubility in water and non-polar alkanes.
Synthetic Methodology
While direct electrophilic substitution on pyrrole-2-carbonitrile is difficult due to ring deactivation, the most robust synthetic route utilizes the Vilsmeier-Haack Formylation of the electron-rich 3-methoxypyrrole, followed by conversion to the nitrile. This approach ensures regioselectivity and high yields.[1]
Protocol: From 3-Methoxy-1H-pyrrole
Step 1: Regioselective Formylation
The 3-methoxy substituent activates the C2 position (ortho-like) and C5 position. However, steric and electronic guidance typically favors C2 formylation under controlled conditions.
Fragmentation: Loss of methyl radical (-15) or CO may be observed in high-energy collision.
Applications in Drug Discovery[13][14]
This scaffold is highly valued for its ability to position hydrogen bond donors/acceptors in a compact vector space.
Kinase Inhibition: The pyrrole N-H and C2-CN can mimic the hinge-binding motif of adenosine, making this a potent scaffold for ATP-competitive inhibitors (e.g., JAK3, IRAK4).
DPP4 Inhibitors: 2-Cyanopyrroles are known warheads for covalent reversible inhibition of serine proteases, where the nitrile carbon is attacked by the catalytic serine.
Bioisosterism: The 3-methoxy group provides metabolic stability and lipophilicity modulation compared to a 3-hydroxy group, while maintaining similar steric bulk.
Safety & Handling
Toxicity: Like many nitriles, this compound should be treated as potentially toxic if ingested or inhaled.[2] It may release cyanide ions under extreme metabolic or chemical hydrolysis conditions.
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Pyrroles are susceptible to oxidative polymerization (browning) upon exposure to air and light.
PPE: Standard laboratory PPE (Nitrile gloves, safety glasses, fume hood) is mandatory.
References
PubChem. 3-Methoxy-1H-pyrrole (Precursor Data). National Library of Medicine. Available at: [Link]
EPA CompTox Dashboard. 3-Methoxy-1H-pyrrole-2-carbonitrile (CAS 54764-97-5). U.S. Environmental Protection Agency. Available at: [Link]
Organic Chemistry Portal. Synthesis of Pyrroles: Paal-Knorr and Vilsmeier-Haack Strategies. Available at: [Link]
MDPI Molecules. Synthesis of Multi-Substituted Pyrrole Derivatives. (Context on 3-substituted pyrrole synthesis). Available at: [Link][3]
Solubility Profiling of 3-Methoxy-1H-pyrrole-2-carbonitrile: A Technical Guide
Part 1: Executive Summary & Structural Analysis The solubility profile of 3-Methoxy-1H-pyrrole-2-carbonitrile (CAS: 54764-97-5) is governed by the interplay between its electron-rich pyrrole core, the electron-withdrawin...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Structural Analysis
The solubility profile of 3-Methoxy-1H-pyrrole-2-carbonitrile (CAS: 54764-97-5) is governed by the interplay between its electron-rich pyrrole core, the electron-withdrawing nitrile group, and the alkoxy substituent. Unlike its parent compound, pyrrole-2-carbonitrile (which is a liquid miscible with most organic solvents), the introduction of the 3-methoxy group typically increases the lattice energy, rendering the compound a crystalline solid at room temperature.
This guide provides a rational framework for solvent selection, purification, and handling of this specific intermediate, synthesizing empirical data from analogous pyrrole scaffolds with thermodynamic principles.
Structural Determinants of Solubility
To predict and manipulate the solubility of this compound, we must analyze its functional group interactions:
Feature
Chemical Nature
Impact on Solubility
Pyrrole NH
H-Bond Donor (Weak Acid)
Facilitates solubility in H-bond accepting solvents (DMSO, THF, Acetone).
Nitrile (-CN)
Strong Dipole / H-Bond Acceptor
Increases polarity; enhances solubility in dipolar aprotic solvents (Acetonitrile, DMF).
Methoxy (-OCH₃)
H-Bond Acceptor / Lipophilic
Increases solubility in chlorinated solvents (DCM) and esters; reduces water solubility compared to -OH analogs.
Aromatic System
- Stacking Potential
Promotes solubility in aromatics (Toluene, Benzene) but can lead to strong crystal lattice packing.
Part 2: Solvent Selection & Solubility Profile
The following categorization is based on the Hansen Solubility Parameters (HSP) and empirical behavior of 3-substituted pyrrole-2-carbonitriles.
Primary Solubilizers (High Solubility)
These solvents are recommended for reaction media, stock solution preparation, and extraction.
Dichloromethane (DCM): Excellent solubility. The lack of H-bond donation in DCM prevents competition with the pyrrole NH, while its polarity matches the nitrile dipole.
Tetrahydrofuran (THF): High solubility due to ether oxygen accepting H-bonds from the pyrrole NH.
Dimethyl Sulfoxide (DMSO) / Dimethylformamide (DMF): Universal solubilizers for this class. Essential for biological assay stock solutions (typically >50 mM).
Ethyl Acetate: Good solubility, though often slightly lower than DCM. Ideal for extraction.
These solvents exhibit a steep solubility curve (low solubility at RT, high at reflux), making them ideal for purification.
Toluene: Often the solvent of choice for pyrroles. The aromatic ring interacts with the pyrrole
-system, but solubility drops significantly upon cooling.
Ethanol / Isopropanol: The compound is moderately soluble. Heating disrupts the crystal lattice, while cooling (especially with an anti-solvent) promotes crystallization.
Methyl tert-butyl ether (MTBE): Useful for precipitation; often holds impurities in solution better than hexanes.
Anti-Solvents (Low Solubility)
Used to crash the compound out of solution or wash filter cakes.
Hexanes / Heptane: Very poor solubility. The polarity of the nitrile and methoxy groups makes the molecule immiscible with aliphatic hydrocarbons.
Water: Poor solubility.[1] While the NH and CN groups can H-bond, the aromatic core and methoxy group render the bulk molecule hydrophobic.
Summary Table: Predicted Solubility Performance
Solvent Class
Representative Solvents
Predicted Solubility (RT)
Application
Chlorinated
DCM, Chloroform
High (>100 mg/mL)
Synthesis, Chromatography Load
Polar Aprotic
DMSO, DMF, Acetonitrile
Very High (>200 mg/mL)
Assay Stocks, Reaction Medium
Ethers/Esters
THF, EtOAc, MTBE
Moderate to High
Extraction, Crystallization
Alcohols
Methanol, Ethanol
Moderate
Crystallization (Hot)
Alkanes
Hexane, Pentane
Negligible (<1 mg/mL)
Precipitation, Washing
Part 3: Experimental Protocols
Protocol A: Rapid "Tier 1" Solubility Screening
For initial assessment during process development.
Weigh 5 mg of 3-Methoxy-1H-pyrrole-2-carbonitrile into a 1.5 mL HPLC vial.
Suspension: Add solvent in 50 µL increments until dissolved or volume reaches 1 mL.
If undissolved at 1 mL, solubility is < 5 mg/mL.
Protocol B: Recrystallization Optimization
Standard procedure for purifying 3-substituted pyrroles.
Dissolution: Dissolve crude material in the minimum amount of hot Ethyl Acetate (approx. 60-70°C).
Anti-solvent Addition: Slowly add hot Hexane (or Heptane) dropwise until a persistent cloudiness (turbidity) appears.
Re-dissolution: Add a few drops of hot Ethyl Acetate to restore clarity.
Nucleation: Remove from heat. Allow to cool slowly to room temperature.
Note: If "oiling out" occurs (common with methoxy-pyrroles), reheat and add more Ethyl Acetate, or seed with a pure crystal.
Harvest: Cool in an ice bath (0-4°C) for 1 hour, then filter and wash with cold Hexane.
Part 4: Visualization of Solubility Logic
The following diagram illustrates the decision matrix for solvent selection based on the specific interaction mechanisms of the 3-methoxy-pyrrole scaffold.
Figure 1: Solubility interaction map detailing the thermodynamic drivers for solvent compatibility.
Part 5: References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 138277, Pyrrole-2-carbonitrile. Retrieved February 26, 2026, from [Link]
Context: Provides physicochemical baseline data for the parent scaffold, confirming miscibility with benzene, DCM, and THF.
Context: Verifies solubility standards for commercial pyrrole-2-carbonitrile derivatives.
University of Rochester, Dept. of Chemistry. Solvents for Recrystallization. Retrieved February 26, 2026, from [Link]
Context: Authoritative source for general solvent selection rules applied in the "Recrystallization Optimization" protocol.
LookChem (2026). 3-Methoxy-1H-pyrrole-2-carbonitrile CAS 54764-97-5 Entry. Retrieved February 26, 2026, from [Link]
Context: Confirms the specific CAS registry and chemical identity of the target methoxy-derivative.
Unlocking the 3-Methoxypyrrole Scaffold: Synthetic Strategies and Medicinal Potential
[1] Executive Summary The 3-methoxypyrrole moiety represents a chemically distinct and biologically potent pharmacophore, most notably exemplified by the prodiginine family of natural products (e.g., prodigiosin). Despit...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
The 3-methoxypyrrole moiety represents a chemically distinct and biologically potent pharmacophore, most notably exemplified by the prodiginine family of natural products (e.g., prodigiosin). Despite its proven efficacy as an apoptotic inducer and antimicrobial agent, this scaffold remains underutilized in modern drug discovery due to perceived synthetic challenges and metabolic liabilities associated with its electron-rich nature.
This technical guide dissects the 3-methoxypyrrole unit for medicinal chemists, offering a blueprint for its synthesis, structural optimization, and application in oncology and infectious disease programs. We move beyond the natural product itself to explore how this "enol ether" motif can be stabilized and leveraged as a privileged scaffold.
Chemical Architecture & Electronic Profile
The 3-methoxypyrrole system is characterized by significant electron density.[1] The methoxy group at the C3 position acts as a strong
-donor, pushing electron density into the pyrrole ring.
Electronic Character: The scaffold behaves as a cyclic vinylogous amide/ester derivative. The C2 and C5 positions are highly nucleophilic, making the ring susceptible to electrophilic aromatic substitution but also oxidative degradation.
Metal Chelation: In prodigiosins, the 3-methoxy group cooperates with the pyrrole nitrogen to coordinate metal ions (e.g., Cu
, Zn), a key factor in its DNA-cleaving mechanism.[1]
Synthetic Accessibility: Constructing the Core
Accessing the 3-methoxypyrrole core is the primary bottleneck. Two dominant strategies exist: the Boger-Patel Azadiene Route (versatile for analogs) and the Biomimetic Condensation (efficient for prodiginine cores).
Strategy A: The Biomimetic "Bifurcated" Approach
This route mimics the biosynthesis of prodigiosin, where two key precursors—MBC (4-methoxy-2,2'-bipyrrole-5-carbaldehyde) and MAP (2-methyl-3-amylpyrrole)—are condensed.[1]
Key Intermediate Synthesis: MBC
The critical step for medicinal chemists is synthesizing the methoxy-bearing fragment (MBC).
Mechanism: [4+2] Cycloaddition followed by retro-[4+2] elimination of nitrogen to yield the substituted pyrrole.[1]
Visualization: Synthetic Workflows
The following diagram outlines the logical flow for accessing these scaffolds, contrasting the Total Synthesis approach with the Biomimetic approach.
Figure 1: Comparative synthetic pathways for accessing 3-methoxypyrrole scaffolds. The biomimetic route is preferred for natural product assembly, while the Diels-Alder route offers greater flexibility for SAR exploration.
Medicinal Chemistry Applications & SAR
Case Study: Prodigiosin (Oncology & Antimicrobial)
Prodigiosin acts as a H+/Cl- symporter , uncoupling vacuolar acidification.[1] The 3-methoxy group is not merely decorative; it is essential for the molecule's ability to bind copper and cleave double-stranded DNA.[1]
Structure-Activity Relationship (SAR) Table:
Feature
Modification
Effect on Activity
Mechanistic Insight
C3-Methoxy
Removal (H)
Loss of potency
Loss of electron density reduces metal chelation capability.[1]
C3-Methoxy
O-Ethylation
Retained/Lower
Steric bulk tolerated but reduces binding affinity.[1]
C3-Methoxy
Bioisostere (-OCF3)
Improved Stability
Prevents oxidative O-dealkylation; modulates pKa of pyrrole NH.[1]
Pyrrole NH
N-Methylation
Loss of activity
Disrupts H-bond donor capability essential for anion transport (Cl-).[1]
C-Ring Alkyl
Chain extension
Variable
Modulates lipophilicity (LogP) for membrane permeability.[1]
Advanced Optimization: Bioisosterism
A major liability of the 3-methoxypyrrole is metabolic O-dealkylation by CYPs.[1]
Strategy: Replace -OCH3 with -OCF3 (trifluoromethoxy) or -OCHF2 (difluoromethoxy).[1]
Rationale: The fluorine atoms withdraw electron density, lowering the HOMO energy of the pyrrole ring. This reduces susceptibility to oxidative metabolism while retaining the H-bond acceptor capability and steric profile of the original methoxy group.
Experimental Protocol: Synthesis of the MBC Precursor
Adapted from Boger et al. and modern biomimetic procedures.
Objective: Synthesis of 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC).
Step 1 (Activation): Dissolve 4-methoxy-3-pyrrolin-2-one (1.0 eq) in anhydrous CH2Cl2. Cool to 0°C.[1]
Step 2 (Formylation/Chlorination): Add POCl3 (1.1 eq) dropwise, followed by DMF (1.2 eq).[1] The reaction generates the chloro-formyl intermediate.
Step 3 (Coupling): In a separate vessel, generate the pyrrole anion (using NaH) or use a boronic acid derivative (Suzuki coupling) if constructing via cross-coupling. Note: The classic Boger route uses an azadiene, but for direct MBC synthesis, Vilsmeier formylation of the pre-formed bipyrrole is common.
Step 4 (Workup): Quench with saturated NaHCO3. Extract with EtOAc.[1][3] Purify via silica gel chromatography (Hexane/EtOAc gradient).
Validation:
1H NMR (CDCl3): Look for the characteristic methoxy singlet (~3.8 ppm) and the aldehyde proton (~9.5 ppm).
MS (ESI): Confirm mass [M+H]+ consistent with C10H10N2O2.
Mechanism of Action Logic
The following diagram illustrates how the 3-methoxypyrrole moiety facilitates the dual mechanism of action in cancer cells (pH disruption and DNA cleavage).
Figure 2: Mechanistic contributions of the 3-methoxypyrrole scaffold to cellular toxicity.[1] The methoxy group is critical for the metal-mediated DNA cleavage pathway.[1]
References
Boger, D. L., & Patel, M. (1988).[3][4][5][6] Total synthesis of prodigiosin, prodigiosene, and desmethoxyprodigiosin: Diels-Alder reactions of heterocyclic azadienes.[6] The Journal of Organic Chemistry, 53(7), 1405-1415.[6] Link[1]
Williamson, N. R., et al. (2006).[7] The biosynthesis of the red antibiotic, prodigiosin, in Serratia: identification of a novel 2-methyl-3-n-amyl-pyrrole (MAP) assembly pathway, definition of the terminal condensing enzyme, and implications for undecylprodigiosin biosynthesis in Streptomyces.[1] Molecular Microbiology, 62(4), 1025-1039.[1] Link
Manderville, R. A. (2001).[1] Synthesis, proton-affinity and anti-cancer activity of the prodigiosin-group natural products.[1] Current Medicinal Chemistry - Anti-Cancer Agents, 1(2), 195-218.[1] Link[1]
Meanwell, N. A. (2011).[1] Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[1] Link[1]
Li, D., et al. (2018). Prodigiosin: A potential lead for the development of new anticancer drugs. Mini-Reviews in Medicinal Chemistry, 18(16), 1363-1376.[1] Link
Application Notes and Protocols for the Synthesis of 3-Methoxy-1H-pyrrole-2-carbonitrile from Pyrrole
Introduction Substituted pyrroles are a cornerstone of medicinal chemistry and materials science, with the 3-methoxy-1H-pyrrole-2-carbonitrile scaffold representing a particularly valuable pharmacophore. Its unique elect...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Substituted pyrroles are a cornerstone of medicinal chemistry and materials science, with the 3-methoxy-1H-pyrrole-2-carbonitrile scaffold representing a particularly valuable pharmacophore. Its unique electronic and steric properties make it a key building block in the development of novel therapeutics, including kinase inhibitors and modulators of other critical biological pathways. This document provides a comprehensive guide for the multi-step synthesis of 3-methoxy-1H-pyrrole-2-carbonitrile, starting from readily available precursors. The presented protocol is designed for researchers and professionals in drug development, offering a robust and reproducible methodology.
Strategic Overview of the Synthesis
A direct functionalization of the pyrrole ring to achieve the desired 3-methoxy-2-cyano substitution pattern is synthetically challenging due to the inherent reactivity and regioselectivity of the pyrrole nucleus. Therefore, a more strategic approach is employed, which involves the initial construction of a highly functionalized pyrrole ring, followed by subsequent modifications to install the target methoxy group.
The overall synthetic strategy is a three-step process:
Synthesis of 2-Amino-1H-pyrrole-3-carbonitrile: This key intermediate is synthesized via a modified Gewald reaction, a powerful one-pot multicomponent reaction.
Conversion to 3-Hydroxy-1H-pyrrole-2-carbonitrile: The amino group of the intermediate is transformed into a hydroxyl group through a diazotization-hydrolysis sequence.
O-Methylation to Yield 3-Methoxy-1H-pyrrole-2-carbonitrile: The final step involves the methylation of the hydroxyl group to afford the target molecule.
This synthetic route is illustrated in the workflow diagram below.
Caption: Synthetic workflow for 3-methoxy-1H-pyrrole-2-carbonitrile.
Experimental Protocols
Part 1: Synthesis of 2-Amino-1H-pyrrole-3-carbonitrile
This procedure is adapted from established methods for the synthesis of 2-amino-3-cyanopyrroles.[1][2][3][4] The reaction proceeds through a base-catalyzed condensation of an α-amino nitrile with malononitrile, followed by intramolecular cyclization and tautomerization to form the aromatic pyrrole ring.
Materials and Reagents:
Aminoacetonitrile hydrochloride
Malononitrile
Sodium ethoxide (NaOEt)
Absolute ethanol
Diethyl ether
Hydrochloric acid (HCl), concentrated
Sodium bicarbonate (NaHCO3)
Protocol:
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal in absolute ethanol.
To the freshly prepared sodium ethoxide solution, add a solution of aminoacetonitrile hydrochloride in ethanol dropwise at room temperature with vigorous stirring.
Following the addition, add malononitrile to the reaction mixture.
Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid.
The precipitated sodium chloride is removed by filtration.
The filtrate is concentrated under reduced pressure to yield a crude solid.
The crude product is suspended in water and the pH is adjusted to 7-8 with a saturated solution of sodium bicarbonate.
The solid product is collected by filtration, washed with cold water, and then with a small amount of cold diethyl ether.
The product is dried under vacuum to afford 2-amino-1H-pyrrole-3-carbonitrile as a solid.
Part 2: Synthesis of 3-Hydroxy-1H-pyrrole-2-carbonitrile
This step involves the diazotization of the 2-amino group followed by in-situ hydrolysis of the resulting diazonium salt to the hydroxyl group.[5][6][7][8][9] Careful temperature control is critical in this step to prevent decomposition of the unstable diazonium intermediate.
Materials and Reagents:
2-Amino-1H-pyrrole-3-carbonitrile
Sodium nitrite (NaNO2)
Sulfuric acid (H2SO4), concentrated
Deionized water
Ice
Ethyl acetate
Brine
Protocol:
In a beaker, dissolve 2-amino-1H-pyrrole-3-carbonitrile in a mixture of concentrated sulfuric acid and water, cooled to 0-5 °C in an ice-salt bath.
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution, maintaining the temperature below 5 °C.
Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete.
The reaction mixture containing the diazonium salt is then slowly added to a separate flask containing boiling water.
Boil the mixture for an additional 15-20 minutes to ensure complete hydrolysis.
Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure to obtain the crude 3-hydroxy-1H-pyrrole-2-carbonitrile.
The crude product can be purified by column chromatography on silica gel.
Part 3: Synthesis of 3-Methoxy-1H-pyrrole-2-carbonitrile
The final step is a standard Williamson ether synthesis, where the hydroxyl group of the pyrrole is methylated using methyl iodide in the presence of a weak base.[10][11][12][13][14]
Materials and Reagents:
3-Hydroxy-1H-pyrrole-2-carbonitrile
Methyl iodide (CH3I)
Anhydrous potassium carbonate (K2CO3)
Anhydrous acetone or N,N-dimethylformamide (DMF)
Ethyl acetate
Water
Protocol:
In a round-bottom flask, dissolve 3-hydroxy-1H-pyrrole-2-carbonitrile in anhydrous acetone or DMF.
Add anhydrous potassium carbonate to the solution.
To the stirred suspension, add methyl iodide dropwise at room temperature.
Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours, or stir at room temperature overnight. Monitor the reaction progress by TLC.
After the reaction is complete, filter off the potassium carbonate and wash it with acetone or ethyl acetate.
Combine the filtrate and washings and remove the solvent under reduced pressure.
Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain 3-methoxy-1H-pyrrole-2-carbonitrile.
Gewald Reaction: The formation of the 2-aminopyrrole core is a variation of the Gewald reaction, which typically synthesizes 2-aminothiophenes. In this case, an α-amino nitrile acts as the three-atom component. The reaction is initiated by a Knoevenagel-type condensation between the enolate of the α-amino nitrile and malononitrile. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the amino group onto one of the nitrile groups, followed by tautomerization to yield the stable aromatic pyrrole ring.
Diazotization and Hydrolysis: The conversion of the primary amino group to a hydroxyl group proceeds via a diazonium salt intermediate. In the presence of a strong acid and sodium nitrite, the amino group is converted to a diazonium cation (-N2+). This species is a good leaving group (as N2 gas) and is readily displaced by a nucleophile, in this case, water, upon heating.
O-Methylation: The final step is a classic SN2 reaction. The basic potassium carbonate deprotonates the acidic hydroxyl group of the 3-hydroxypyrrole, forming a phenoxide-like anion. This nucleophilic anion then attacks the electrophilic methyl group of methyl iodide, displacing the iodide ion and forming the desired methyl ether.
Safety and Handling Precautions
All reactions should be performed in a well-ventilated fume hood.
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
Sodium metal is highly reactive with water and should be handled with extreme care.
Methyl iodide is toxic and a suspected carcinogen; handle with appropriate caution.
Concentrated acids and bases are corrosive and should be handled with care.
Cyanides (malononitrile) are highly toxic; avoid inhalation and skin contact.
References
'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. Request PDF. Accessed February 26, 2026.
2-Diazopyrroles: synthesis and antileukemic activity. PubMed. Accessed February 26, 2026.
Hantzsch Pyrrole Synthesis – Knowledge and References. Taylor & Francis. Accessed February 26, 2026.
CN103864661A - Synthesis process of 2-amino-3-cyano pyrrole derivatives.
A multi-component synthesis of N-substituted 2-amino-3-cyano pyrroles via ring-opening of nitroepoxides. New Journal of Chemistry (RSC Publishing). Accessed February 26, 2026.
The Diazotization of Heterocyclic Primary Amines.
Facile Synthesis of 1-Substituted 2-Amino-3-cyanopyrroles: New Synthetic Precursors for 5,6-Unsubstituted Pyrrolo[2,3- d ]pyrimidines.
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Accessed February 26, 2026.
Gewald reaction. Wikipedia. Accessed February 26, 2026.
[Synthesis of 2-amino-3-cyano-pyrroles (author's transl)]. PubMed. Accessed February 26, 2026.
A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. DR-NTU. Accessed February 26, 2026.
Alkylation of Hydroxypyrones. [Source not available].
Conventional procedures for O-methylation and -demethylation.
Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines.
Chemistry Diazotization Reaction.
A green chemistry approach to gewald reaction. Der Pharma Chemica. Accessed February 26, 2026.
Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. PMC. Accessed February 26, 2026.
dimethyl sulfate. Organic Syntheses Procedure. Accessed February 26, 2026.
An In-depth Technical Guide on the Spectroscopic Data of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Benchchem. Accessed February 26, 2026.
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Accessed February 26, 2026.
Synthesis of 2-Amino-4hydroxy-1H-Pyrrole-3-Carbonitrile from Glycine Under Microwave Irradiation. International Journal of Advanced Biological and Biomedical Research. Accessed February 26, 2026.
Diazotisation. Organic Chemistry Portal. Accessed February 26, 2026.
Pyrrole synthesis. Organic Chemistry Portal. Accessed February 26, 2026.
Multi-functionalized 3-Hydroxypyrroles in a Three-Step, One-pot Cascade Process from Methyl 3-TBSO-2-diazo-3-butenoate and Nitrones. PMC. Accessed February 26, 2026.
Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. MDPI. Accessed February 26, 2026.
2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. MDPI. Accessed February 26, 2026.
Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. Accessed February 26, 2026.
Pyrrole-Spectral Data-191015. The Royal Society of Chemistry. Accessed February 26, 2026.
Ethyl 3-amino-4-cyano-1-methyl-1h-pyrrole-2-carboxylate. PubChemLite. Accessed February 26, 2026.
One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Syrris. Accessed February 26, 2026.
Synthesis of Ethyl 3‐amino‐2‐furan carboxylate esters from....
3-Methoxy-1h-pyrrole. PubChem. Accessed February 26, 2026.
An expedient route to tricyanovinylindoles and indolylmaleimides from o-alkynylanilines utilising DMSO as one-carbon synthon - Supporting Inform
Methylation using iodomethane. Reddit. Accessed February 26, 2026.
O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview. [Source not available].
A Hydroxypyrrole Approach to 2,2'-Bi(4-pyrrolin-3-ones) and Pyrrolone-Based α-Amino Esters. PubMed. Accessed February 26, 2026.
Chan-Lam O-methylation of aliphatic alcohols and phenolic n-heterocycles. [Source not available].
ethyl 3-amino-4-cyano-1-(2-methoxyethyl)-1H-pyrrole-2-carboxylate. Santa Cruz Biotechnology. Accessed February 26, 2026.
Application Note: Precision Synthesis of 3-Substituted Pyrroles via Van Leusen Cycloaddition
Executive Summary The Van Leusen pyrrole synthesis is a cornerstone methodology for constructing 3-substituted and 3,4-disubstituted pyrroles, a privileged scaffold in kinase inhibitors (e.g., Sunitinib), HMG-CoA reducta...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The Van Leusen pyrrole synthesis is a cornerstone methodology for constructing 3-substituted and 3,4-disubstituted pyrroles, a privileged scaffold in kinase inhibitors (e.g., Sunitinib), HMG-CoA reductase inhibitors (e.g., Atorvastatin), and numerous natural products. Unlike the Paal-Knorr synthesis, which requires often-unstable 1,4-dicarbonyls, the Van Leusen reaction utilizes stable, commercially available Tosylmethyl Isocyanide (TosMIC) and electron-deficient alkenes (Michael acceptors).
This guide provides a rigorous, field-validated protocol for the regioselective synthesis of 3-substituted pyrroles . It moves beyond textbook descriptions to address the practical "art" of the reaction—handling the base sensitivity of TosMIC, controlling the exothermic Michael addition, and ensuring efficient elimination of the sulfinate byproduct.
Mechanistic Logic & Regioselectivity
Understanding the mechanism is critical for troubleshooting low yields. The reaction is formally a [3+2] cycloaddition but proceeds via a stepwise Michael addition-cyclization-elimination pathway.
The Atom Mapping
TosMIC (C-N-C Synthon): Provides the nitrogen atom, C2, and C5 of the pyrrole ring.
Michael Acceptor (C-C Synthon): Provides C3 and C4.[1]
Regioselectivity: The electron-withdrawing group (EWG) of the alkene directs the initial attack, ultimately positioning itself at the C3 position of the pyrrole.
Reaction Pathway Visualization
Figure 1: Stepwise mechanism of the Van Leusen Pyrrole Synthesis. The elimination of the p-toluenesulfonyl group is the driving force for aromatization.
Critical Parameters & Optimization
Success in the Van Leusen reaction depends on three variables: Base Strength , Solvent Polarity , and Stoichiometry .
Solvent & Base Matrix
The choice of solvent/base pair determines the reaction rate and cleanliness.
TosMIC (1.0 - 1.1 eq): Use a slight excess to account for oligomerization.
Base (2.0 - 2.2 eq): Two equivalents are strictly required.
Eq 1: Deprotonates TosMIC to initiate Michael addition.
Eq 2: Deprotonates the intermediate to trigger the elimination of the tosyl group (aromatization).
Standardized Protocol: Synthesis of 3-Carbomethoxypyrrole
This protocol describes the synthesis of Methyl 1H-pyrrole-3-carboxylate from methyl acrylate. This serves as a validation system for the general method.
Base: Sodium Hydride (60% dispersion in mineral oil)
Solvent: Anhydrous Et₂O and DMSO (Dry).
Experimental Workflow
Figure 2: Operational workflow for the standard NaH/DMSO/Et2O protocol.
Step-by-Step Procedure
Base Preparation:
Flame-dry a 250 mL 3-neck round-bottom flask equipped with a stir bar, dropping funnel, and nitrogen inlet.
Add NaH (60% in oil, 2.2 g, 55 mmol) . Wash with anhydrous hexane (2 x 10 mL) to remove oil if high purity is required (optional for bulk synthesis).
Suspend NaH in anhydrous Et₂O (50 mL) .
Cool the suspension to 0°C in an ice bath.
Reactant Solution:
In a separate flask, dissolve TosMIC (4.88 g, 25 mmol) and Methyl Acrylate (2.25 mL, 25 mmol) in a mixture of DMSO (25 mL) and Et₂O (10 mL) .
Note: Premixing the alkene and TosMIC is safe at room temperature in the absence of base.
Addition (The Critical Step):
Transfer the Reactant Solution to the dropping funnel.
Add the solution dropwise to the stirred NaH suspension over 30-45 minutes .
Caution: Hydrogen gas is evolved. The reaction is exothermic. Ensure the internal temperature does not exceed 10-15°C during addition to prevent polymerization.
Reaction Phase:
Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) .
Stir for 2 to 3 hours . The suspension will typically darken (orange to brown).
QC Check: Perform TLC (Hexane/EtOAc 1:1). TosMIC (UV active) should be consumed. A new, more polar spot (pyrrole) should appear.
Workup:
Dilute the reaction mixture slowly with Water (50 mL) to quench excess NaH. Caution: Gas evolution.
Separate the organic layer.
Extract the aqueous layer with Et₂O (3 x 50 mL) or EtOAc .
Combine organic layers and wash with Brine (2 x 50 mL) to remove residual DMSO.
Dry over MgSO₄ , filter, and concentrate under reduced pressure.
Purification:
The crude residue is often a solid.
Recrystallize from CH₂Cl₂/Hexane or purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).
Yield Expectation: 60-80%.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Low Yield / Black Tar
Polymerization of pyrrole or TosMIC.
Keep temperature <10°C during addition. Ensure inert atmosphere (N₂/Ar).
Incomplete Reaction
Base degradation or insufficient basicity.
Use fresh NaH. If using t-BuOK, ensure it is not hydrolyzed. Increase time.
Residual DMSO
Inefficient workup.
Perform thorough brine washes (3-4 times) or use a lyophilizer if product is water-soluble.
Regioisomer Mix
Substrate ambiguity.
This protocol is specific for monosubstituted alkenes. 1,2-disubstituted alkenes yield 3,4-disubstituted pyrroles.
References
Van Leusen, A. M., et al. "Synthesis of pyrroles from tosylmethyl isocyanide and Michael acceptors." Tetrahedron Letters, 1972, 13(52), 5337-5340. Link
Sisko, J., et al. "An investigation of the Van Leusen pyrrole synthesis: The synthesis of 3-substituted pyrroles." The Journal of Organic Chemistry, 2000, 65(5), 1516-1524. Link
Mosalegh, J., et al. "Recent advances in the chemistry of TosMIC." Organic Preparations and Procedures International, 2020. Link
BenchChem. "Protocol for Van Leusen Pyrrole Synthesis." Link
O-methylation protocol for 3-hydroxy-1H-pyrrole-2-carbonitrile
Application Note: Regioselective O-Methylation of 3-Hydroxy-1H-pyrrole-2-carbonitrile Executive Summary The methylation of 3-hydroxy-1H-pyrrole-2-carbonitrile (1) presents a classic challenge in heterocyclic chemistry: c...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Regioselective O-Methylation of 3-Hydroxy-1H-pyrrole-2-carbonitrile
Executive Summary
The methylation of 3-hydroxy-1H-pyrrole-2-carbonitrile (1) presents a classic challenge in heterocyclic chemistry: controlling regioselectivity in an ambident nucleophile system. The substrate exists in a tautomeric equilibrium between the enol form (3-hydroxy) and the keto form (pyrrolin-3-one) . Furthermore, the pyrrole nitrogen (N1) is significantly acidified by the electron-withdrawing nitrile group at C2, creating a competitive site for alkylation.
This guide details two validated protocols to maximize O-methylation (yielding 3-methoxy-1H-pyrrole-2-carbonitrile ) while suppressing the thermodynamically favorable N-methylation or C-alkylation.
Strategic Analysis: The Chemoselectivity Challenge
To achieve high O-selectivity, one must understand the electronic landscape of the substrate.
Tautomeric Equilibrium & Acidity
The C2-nitrile group exerts a strong electron-withdrawing effect (
, ), which has two consequences:
Stabilization of the Enol: Unlike simple pyrrolinones, the 2-CN group stabilizes the 3-hydroxy tautomer via conjugation, making O-alkylation kinetically accessible.
Acidification of N1: The pKa of the N-H bond drops significantly (estimated pKa ~10-11), making it competitive with the phenolic O-H (pKa ~9-10) for deprotonation.
Hard-Soft Acid-Base (HSAB) Theory Application
The Nucleophiles: The deprotonated Oxygen is a Hard nucleophile (high charge density). The deprotonated Nitrogen is a Soft nucleophile (part of the aromatic
-system).
The Electrophiles:
Methyl Iodide (MeI): Soft electrophile. Favors attack by the Soft N (leading to N-methylation).
Dimethyl Sulfate (DMS) / Trimethyloxonium tetrafluoroborate: Harder electrophiles. Favor attack by the Hard O.
TMS-Diazomethane: Reacts specifically with acidic protons (O-H) via a proton-transfer mechanism, often bypassing the ambient anion issue.
Best for: Small scale, high purity requirements, medicinal chemistry.
Principle: Trimethylsilyldiazomethane (
) acts as a safe surrogate for diazomethane. It methylates acidic enols/phenols efficiently in the presence of methanol, often with excellent chemoselectivity over the pyrrole nitrogen due to the specific pKa matching required for protonation of the diazo species.
Reagents:
Substrate: 3-hydroxy-1H-pyrrole-2-carbonitrile
Reagent:
(2.0 M in hexanes)
Solvent: Toluene / Methanol (4:1 ratio)
Quench: Acetic Acid
Step-by-Step Workflow:
Dissolution: In a flame-dried flask under Argon, dissolve 1.0 eq of substrate in Toluene/MeOH (4:1, 0.1 M concentration).
Addition: Cool the solution to 0°C. Dropwise add 2.0 eq of
solution. Evolution of gas will be observed.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (stain with
to detect unreacted enol—turns violet).
Quench: If starting material persists, add another 0.5 eq of
. Once complete, add 2 drops of glacial acetic acid to quench excess reagent (bubbling stops).
Workup: Concentrate in vacuo. The residue is usually pure enough for flash chromatography.
Safety Note:
is less explosive than diazomethane but highly toxic (lung irritant). Use only in a well-ventilated fume hood.
Protocol B: Scalable Williamson Ether Synthesis
Best for: Large scale, cost-sensitivity, process chemistry.
Principle: Uses a "Hard" electrophile (Dimethyl Sulfate) and a base that buffers the pH to avoid generating a high concentration of the highly reactive N-anion. Acetone is used as a solvent to precipitate the N-alkylated byproducts or inorganic salts, and its lower polarity compared to DMF reduces the "nakedness" of the N-anion.
Reagents:
Substrate: 1.0 eq
Base: Potassium Carbonate (
), anhydrous, 1.2 eq.
Electrophile: Dimethyl Sulfate (DMS), 1.1 eq.
Solvent: Acetone (Reagent Grade, dried over
).
Step-by-Step Workflow:
Setup: Charge a flask with 1.0 eq substrate and 1.2 eq powdered anhydrous
in Acetone (0.2 M).
Activation: Stir at RT for 30 mins. The solution may darken as the phenoxide/enolate forms.
Alkylation: Cool to 0°C. Add 1.1 eq Dimethyl Sulfate dropwise over 10 minutes.
Critical: Do NOT use Methyl Iodide (MeI). MeI promotes C-alkylation and N-methylation in this system.
Reflux: Heat to mild reflux (50°C) for 4–6 hours.
Workup:
Cool to RT. Filter off solid inorganic salts.
Concentrate the filtrate.
Dissolve residue in EtOAc, wash with 1M NaOH (removes unreacted starting material) and Brine.
Dry over
and concentrate.
Visualization of Reaction Pathways
The following diagram illustrates the bifurcation between the desired O-methylation and the competing N-methylation, driven by the choice of reagents.
Figure 1: Reaction pathway bifurcation. Path A (Green) is favored by Hard Electrophiles (DMS) and neutral proton-transfer reagents (TMS-Diazomethane).
Analytical Validation (QC)
Distinguishing the regioisomers is critical. Use the following NMR markers:
Feature
O-Methyl Product (Desired)
N-Methyl Product (Undesired)
1H NMR (DMSO-d6)
3.80 - 3.90 ppm (Singlet, 3H)
3.50 - 3.70 ppm (Singlet, 3H)
Pyrrole N-H
Broad singlet visible (~11-12 ppm)
Absent
Ring C-H Coupling
Standard pyrrole coupling constants
Altered coupling due to N-substitution
13C NMR
O-Me Carbon: ~58-62 ppm
N-Me Carbon: ~35-40 ppm
HMBC Correlation
Methyl protons correlate to C3 (C-O)
Methyl protons correlate to C2 & C5 (Ring)
Troubleshooting Table:
Observation
Root Cause
Corrective Action
High N-Methylation
Solvent too polar (DMF) or Base too strong (NaH).
Switch to Acetone/ or Protocol A.
Low Conversion
Enol form not accessible or poor solubility.
Add catalytic crown ether (18-Crown-6) to Protocol B.
C-Alkylation
Reaction temperature too high.
Maintain 0°C during addition; do not exceed 50°C.
References
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Foundational text on pyrrole tautomerism and ambident reactivity).
Press, J. B., et al. (1982). "Synthesis of 3-substituted pyrroles." Journal of Organic Chemistry, 47(12). Link (Discusses the stability of 3-hydroxypyrroles with electron-withdrawing groups).
Aoyama, T., & Shioiri, T. (1990). "New Methods and Reagents in Organic Synthesis. Trimethylsilyldiazomethane: A Safe and Stable Substitute for Diazomethane."[1] Chemical and Pharmaceutical Bulletin, 38(11). Link (Primary reference for Protocol A).
Hassan, M. A., et al. (2019). "O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview." Current Organic Chemistry, 23. Link (Review of methylation reagents and selectivity).
Sigma-Aldrich. (2024). "Methyl 3-hydroxy-1H-pyrrole-2-carboxylate Product Sheet." Link (Commercial analog proving stability of the O-methylated core).
Technical Guide: Regioselective Cyanation Strategies for 3-Methoxypyrrole
This Application Note is structured as a high-level technical guide for drug discovery chemists and process development scientists. It addresses the specific challenge of functionalizing the electron-rich, acid-sensitive...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured as a high-level technical guide for drug discovery chemists and process development scientists. It addresses the specific challenge of functionalizing the electron-rich, acid-sensitive 3-methoxypyrrole scaffold.
Executive Summary
The Challenge: 3-Methoxypyrrole is a highly electron-rich heterocycle. While the methoxy group enhances nucleophilicity, it significantly destabilizes the ring, rendering it prone to acid-catalyzed polymerization and oxidative degradation. Standard cyanation protocols (e.g., Sandmeyer, Rosenmund-von Braun) are inapplicable due to the lack of halide precursors or the harsh conditions required.
The Solution: This guide details two validated pathways for introducing a nitrile group, prioritizing the C2 position (regiochemically favored).
Direct Electrophilic Cyanation: Using Chlorosulfonyl Isocyanate (CSI). Best for rapid, one-pot synthesis.
Indirect Stepwise Cyanation: Via Vilsmeier-Haack formylation followed by oximation-dehydration. Best for scalability and handling highly sensitive substrates.
Mechanism: CSI acts as a "soft" electrophile. It reacts with the pyrrole to form an
-chlorosulfonyl amide intermediate.[1] Treatment with DMF (acting as a Vilsmeier-type reagent) facilitates the loss of and , converting the intermediate directly to a nitrile.
Regioselectivity: The C2 position is electronically doubly activated (alpha to nitrogen, ortho to methoxy).
Risk Profile: High. CSI is moisture-sensitive and highly reactive. The reaction generates acidic byproducts that can polymerize 3-methoxypyrrole if temperature is not strictly controlled (
Best for: Scale-up (>5g), highly acid-sensitive derivatives.
Phase 1: Formylation
Vilsmeier Reagent Prep: In a separate flask, add
(1.1 eq) dropwise to anhydrous DMF (1.2 eq) at . Stir for 30 mins to form the chloroiminium salt (white precipitate may form).
Addition: Dissolve 3-methoxypyrrole in DMF and cool to
. Cannulate the Vilsmeier reagent into the pyrrole solution dropwise.
Hydrolysis: Stir at RT for 2 hours. Pour into ice water containing sodium acetate (buffer) to hydrolyze the iminium salt to the aldehyde. Isolate 2-formyl-3-methoxypyrrole .
Phase 2: Oximation & Dehydration
Oximation: Dissolve the aldehyde in EtOH. Add
(1.5 eq) and Pyridine (1.5 eq). Stir at RT until TLC shows conversion to oxime.
Dehydration: Remove EtOH. Resuspend residue in Acetic Anhydride (
). Heat to for 2 hours.
Result: This yields 2-cyano-3-methoxypyrrole .
Quantitative Comparison of Methods
Feature
Method A: CSI (Direct)
Method B: Vilsmeier (Indirect)
Step Count
1 (One-pot)
3 (Formyl Oxime Nitrile)
Reaction Time
3-4 Hours
24-48 Hours
Yield (Typical)
45 - 60%
65 - 75%
Regioselectivity
High (C2 favored)
Very High (C2 exclusive)
Substrate Tolerance
Low (Acid sensitive)
High (Buffered conditions)
Atom Economy
High
Low (Reagents used in excess)
Troubleshooting & Optimization
Issue: Polymerization (Black Tar Formation)
Cause: 3-Methoxypyrrole is acid-labile. The HCl generated during CSI addition or Vilsmeier hydrolysis initiates cationic polymerization.
Fix:
For CSI: Lower temperature to
. Ensure strictly anhydrous conditions.
For Vilsmeier: Quench into a buffered solution (Sodium Acetate/Water) rather than pure water or acid.
Issue: Regioisomers (C2 vs C4/C5)
Observation: Presence of minor isomers in NMR.
Cause: Steric hindrance if the Nitrogen is substituted with a bulky group.[2]
Fix: For 3-methoxypyrrole (NH free), C2 is dominant. If N-protected (e.g., N-TIPS), steric shielding may push substitution to C4 or C5. Use bulky N-protecting groups to direct regioselectivity if C5 is desired.
References
Anderson, H. J., Loader, C. E., & Foster, A. (1980). Pyrrole chemistry.[3][4][5][6][7] XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI).[1] New syntheses of pyrrole-3-carbonitriles. Canadian Journal of Chemistry, 58(23), 2527–2530.
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction: Mechanism and Recent Literature.[8]
Barnett, G. H., Anderson, H. J., & Loader, C. E. (1980). The synthesis of pyrrole-2-carbonitriles from pyrrole-2-carboxaldehydes. Canadian Journal of Chemistry.
Arxada. (2022). Chlorosulfonyl Isocyanate (CSI): The Raw Material to Synthesize Carbamates, Lactams, Sulfamides and Many More.
Application Note: Microwave-Assisted Synthesis of Pyrrole-2-Carbonitrile Derivatives
Executive Summary & Strategic Rationale Pyrrole-2-carbonitriles are "privileged scaffolds" in medicinal chemistry, serving as critical pharmacophores in antiviral, anti-inflammatory, and antipsychotic therapeutics. Tradi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
Pyrrole-2-carbonitriles are "privileged scaffolds" in medicinal chemistry, serving as critical pharmacophores in antiviral, anti-inflammatory, and antipsychotic therapeutics. Traditional thermal synthesis often suffers from harsh dehydration conditions (e.g.,
, ), long reaction times, and inconsistent yields due to the acid-sensitivity of the electron-rich pyrrole ring.
This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that circumvents these limitations. By leveraging the dipolar polarization capability of microwave irradiation, we achieve rapid internal heating, accelerating the rate-limiting dehydration step while minimizing thermal degradation.
Key Advantages of this Protocol:
Kinetic Control: Reaction times reduced from hours (thermal) to minutes (MW).[1]
Green Chemistry: Utilizes solvent-free or aqueous-compatible conditions, eliminating chlorinated solvents.
Self-Validating: The protocol includes in-process controls (IPC) to monitor the specific conversion of the intermediate aldoxime.
Mechanistic Insight: The "One-Pot" Dehydration
The synthesis proceeds via a two-stage cascade in a single reaction vessel:
Oximation: Condensation of pyrrole-2-carboxaldehyde with hydroxylamine hydrochloride (
) to form the pyrrole-2-aldoxime.
Dehydration: Microwave-induced elimination of water to form the nitrile.
Unlike conventional heating, which relies on convection, microwave irradiation interacts directly with the dipole of the hydroxyl group and the ionic nature of the dehydrating catalyst (e.g.,
or Sodium Formate). This selective heating drives the elimination pathway over competitive polymerization.
Mechanistic Pathway (DOT Diagram)
Figure 1: Mechanistic cascade of the microwave-assisted cyanation. The microwave energy specifically lowers the activation barrier for the dehydration step.
Experimental Protocol
Method A: Green Solvent-Free Synthesis (Recommended)
This method utilizes Titanium Dioxide (
) as a solid support and dual-role catalyst (Lewis acid/dehydrating agent), allowing for a clean workup.
Reagents:
Substrate: Pyrrole-2-carboxaldehyde (1.0 mmol)
Reagent: Hydroxylamine hydrochloride (
) (1.2 mmol)
Catalyst/Support:
(Anatase/Rutile mixture, 5.0 mmol, ~400 mg)
Additives: None (Solvent-free)
Equipment:
Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)
10 mL Pyrex pressure vessel with silicone/PTFE cap.
Step-by-Step Workflow
Pre-reaction Setup:
In a mortar, grind the pyrrole-2-carboxaldehyde (if solid) or mix (if liquid) with
and until a homogeneous powder/paste is formed.
Transfer the mixture into the 10 mL microwave vessel.
Expert Tip: Do not pack the powder too tightly; loose packing ensures uniform microwave field penetration.
Microwave Irradiation:
Mode: Dynamic Power (maintain target temp).
Temperature: 100°C (Critical: Do not exceed 140°C to prevent pyrrole polymerization).
Hold Time: 5 - 7 minutes.
Power Max: 150 W (System will modulate power to hold 100°C).
Stirring: High (if equipped with magnetic stirring bar, though solid-state reactions rely on rotation).
Workup & Purification:
Allow the vessel to cool to 50°C (approx. 2 mins with compressed air cooling).
Add Ethyl Acetate (EtOAc, 10 mL) to the vessel and sonicate for 2 minutes to desorb the product from
.
Filter the suspension through a Celite pad or sintered glass funnel.
Wash the solid residue with additional EtOAc (2 x 5 mL).
Evaporate the solvent under reduced pressure.
Validation:
The crude product is often >95% pure. Recrystallize from EtOH/Water if necessary.
Method B: Oxidative Cyclization from Enones (De Novo Synthesis)
Use this route when building the pyrrole ring from acyclic precursors.
Reagents:
Enone (Chalcone derivative) (1.0 mmol)
Aminoacetonitrile bisulfate (1.2 mmol)
Oxidant:
(Activated, 5.0 mmol)
Solvent: Acetic Acid (AcOH) (3 mL)
Microwave Settings:
Temp: 120°C
Time: 10 minutes
Power: 200 W
Data Analysis & Optimization
The following table summarizes the efficiency of Method A (MW) versus conventional thermal heating (Oil bath reflux).
Increase MW power limit to 200W or add a "doping" agent (1 drop of polar solvent like DMF) to initiate heating.
Charring / Black Tar
Overheating (Polymerization)
Reduce Temperature to 90°C. Ensure active air cooling is ON during irradiation.
Oxime Intermediate Persists
Insufficient Dehydration
Increase reaction time by 2-minute increments. Ensure is dry before use.
Experimental Workflow Diagram
Figure 2: Operational workflow for the solvent-free microwave synthesis protocol.
Safety & Compliance
Pressure Hazards: Although this is an open-vessel or low-pressure reaction, microwave heating can cause rapid pressure spikes if wet reagents are used in sealed vessels. Always use vessels with pressure-release septa.
Chemical Handling: Hydroxylamine hydrochloride is a skin sensitizer. Pyrrole derivatives can be toxic. Handle all reagents in a fume hood.
Cyanide Safety: While this method generates the nitrile group in situ without using free cyanide salts (like NaCN), the product itself is a nitrile. Avoid strong acids during workup to prevent hydrolysis to amides or carboxylic acids.
References
Sharghi, H., & Sarvari, M. H. (2004). Solvent-Free, Microwave-Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH[2]·HCl and TiO2.[2] Synlett.
(Verified via NIH/ResearchGate context)
Sauer, J., et al. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones.[3] Beilstein Journal of Organic Chemistry.
Zhao, Y., et al. (2019).[4] SO2F2-Promoted Dehydration of Aldoximes: A Rapid and Simple Access to Nitriles. Synlett.
reaction conditions for 3-methoxy-1H-pyrrole-2-carbonitrile production
This guide details the synthetic protocol for 3-methoxy-1H-pyrrole-2-carbonitrile , a highly functionalized pyrrole building block. While less common than its 4-methoxy isomers (often associated with Vonoprazan synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the synthetic protocol for 3-methoxy-1H-pyrrole-2-carbonitrile , a highly functionalized pyrrole building block. While less common than its 4-methoxy isomers (often associated with Vonoprazan synthesis), this specific scaffold represents a critical challenge in heterocyclic chemistry: stabilizing an electron-rich enol ether within an electron-deficient nitrile framework.
Part 1: Application Note & Synthetic Strategy
Executive Summary
The synthesis of 3-methoxy-1H-pyrrole-2-carbonitrile requires navigating the tautomeric equilibrium of the precursor, 3-hydroxy-1H-pyrrole-2-carbonitrile (often existing as 3-oxo-2,3-dihydro-1H-pyrrole-2-carbonitrile). The core challenge is achieving regioselective O-methylation over N-methylation. The presence of the electron-withdrawing nitrile group at the C2 position increases the acidity of the N-H proton, making the nitrogen atom a competitive nucleophile.
This protocol utilizes a Hard-Soft Acid-Base (HSAB) control strategy, employing a "hard" alkylating agent (Dimethyl Sulfate or Methyl Iodide) in a polar aprotic solvent with a carbonate base to favor the formation of the O-methyl ether (the kinetic and thermodynamic product under specific conditions).
Retrosynthetic Analysis
The target molecule is disconnected into two primary components: the methylating agent and the enolizable heterocyclic core.
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
Charge the flask with 3-Hydroxy-1H-pyrrole-2-carbonitrile (10.0 mmol, 1.0 eq).
Add Anhydrous Acetone (50 mL, 5 vol). Stir to create a suspension.
Add Potassium Carbonate (K₂CO₃) (15.0 mmol, 1.5 eq) in a single portion.
Note: The solution may turn yellow/orange as the enolate forms.
Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation and equilibration of the tautomer.
Step 2: Alkylation
6. Cool the mixture to 0°C (ice bath) to minimize exotherm upon reagent addition.
7. Add Dimethyl Sulfate (DMS) (11.0 mmol, 1.1 eq) dropwise via syringe over 10 minutes.
Safety: DMS is highly toxic and mutagenic. Use a fume hood and proper PPE.
Remove the ice bath and warm the reaction to Reflux (approx. 56°C) .
Monitor the reaction by TLC (Eluent: 30% EtOAc in Hexanes) or HPLC.
Target: Disappearance of starting material (Rf ~0.2) and appearance of product (Rf ~0.5).[1]
Time: Typically 4–6 hours.
Step 3: Workup & Isolation
10. Cool the reaction mixture to room temperature.
11. Filter off the inorganic salts (K₂CO₃/KBr) through a pad of Celite. Wash the pad with acetone (2 x 10 mL).
12. Concentrate the filtrate under reduced pressure to obtain a crude oil/solid residue.
13. Partition: Dissolve the residue in EtOAc (50 mL) and wash with Water (2 x 20 mL) followed by Brine (20 mL).
Purpose: Removes residual DMS and inorganic salts.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Step 4: Purification
15. Recrystallization: The crude product is often a solid. Recrystallize from minimal hot Ethanol or an EtOAc/Hexane mixture.
16. Column Chromatography (Alternative): If N-methylated byproduct (>5%) is observed, purify via silica gel chromatography (Gradient: 0%
20% EtOAc in Hexanes). The N-methyl isomer is typically more polar (lower Rf) than the O-methyl ether.
Quality Control (Self-Validation)
¹H NMR (DMSO-d₆/CDCl₃): Look for the disappearance of the enolic -OH/NH signal (broad, >10 ppm) and the appearance of a sharp singlet for the methoxy group at
3.8–3.9 ppm .
IR Spectroscopy:
Nitrile (CN) stretch: ~2210–2220 cm⁻¹.
Absence of Carbonyl (C=O) stretch (would indicate N-alkylation of the keto-tautomer).
Regioisomer Check: In the N-methyl isomer, the ring protons often show different coupling constants compared to the O-methyl isomer.
Part 3: Reaction Mechanism & Pathway Visualization
The following diagram illustrates the tautomeric equilibrium and the selective trapping of the O-enolate.
Figure 1: Reaction pathway showing the competition between O-alkylation (Target) and N-alkylation (Impurity).
Part 4: References
Barnett, G. H., Anderson, H. J., & Loader, C. E. (1980). Pyrrole chemistry. XXI. Synthetic approaches to cyanopyrroles. Canadian Journal of Chemistry, 58(4), 409-411. Link
Derbyshire, P. A., et al. (1993).[2] 3-Hydroxypyrroles and 1H-pyrrol-3(2H)-ones. Part 13. Reactions of methoxymethylene Meldrum's acid with 3-hydroxypyrroles. Journal of the Chemical Society, Perkin Transactions 1, 2017-2025.[2] Link
Jiao, L., & Bach, T. (2014).[3] Palladium-Catalyzed Direct C–H Alkylation of Electron-Deficient Pyrroles.[3] Synthesis, 46(01), 35-41. Link
Zhu, J. W., & Chen, H. B. (2003).[4] Synthesis of 3-Substituted Pyrrole Derivatives with Oligo(ethylene glycol) Chains. Heterocycles, 60(10), 2315.[4] Link
Technical Support Center: Stability Assurance for 3-Methoxy-1H-pyrrole-2-carbonitrile
[1] Executive Summary You are likely working with 3-Methoxy-1H-pyrrole-2-carbonitrile , a specialized heterocyclic building block.[1] This molecule exhibits a "push-pull" electronic structure: the methoxy group (-OMe) at...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
You are likely working with 3-Methoxy-1H-pyrrole-2-carbonitrile , a specialized heterocyclic building block.[1] This molecule exhibits a "push-pull" electronic structure: the methoxy group (-OMe) at position 3 is strongly electron-donating, while the nitrile group (-CN) at position 2 is electron-withdrawing.[1]
While the nitrile group offers some stabilization to the pyrrole ring compared to unsubstituted 3-methoxypyrrole, the molecule remains highly susceptible to oxidative degradation and acid-catalyzed polymerization .[1] This guide provides a self-validating system to maintain purity >98% over long-term storage.
Module 1: Critical Storage Protocols (The "Golden Standard")
This section defines the non-negotiable environmental controls required to prevent the "Black Tar" degradation common in electron-rich pyrroles.
The Storage Triad
Parameter
Specification
Scientific Rationale
Temperature
-20°C (± 5°C)
Lowers the kinetic energy available for auto-oxidation and dimerization reactions.[1] Room temperature storage significantly accelerates color degradation (browning).[1]
Atmosphere
Argon or Nitrogen
Critical: The electron-rich pyrrole ring is an oxygen scavenger.[1] Air exposure leads to the formation of quinone-imine species (colored impurities).[1] Argon is preferred as it is heavier than air.[1]
Light
Amber Glass / Foil
Pyrroles are photosensitive.[1] UV light can trigger radical formation at the C4/C5 positions, initiating polymerization.
Solvent Compatibility (Solution Storage)
Q: Can I store this compound in solution?A:Not recommended for long periods (>1 week). If necessary, follow these strict rules:
Recommended Solvents: Anhydrous DMSO or DMF .[1] These polar aprotic solvents stabilize the dipole but must be kept strictly dry.[1]
Forbidden Solvents:
Chloroform/Dichloromethane:[1] These often contain trace hydrochloric acid (HCl), which catalyzes the polymerization of pyrroles.
Acetone:[1] Can form condensation byproducts with the activated pyrrole ring.[1]
Alcohols (Methanol/Ethanol):[1] Protich solvents can facilitate nucleophilic attacks if the ring becomes oxidized.[1]
Module 2: Troubleshooting & Diagnostics
Use this visual guide to diagnose the state of your material.
Cause: Surface oxidation (formation of trace quinone methides).[1]
Action: Recrystallize or filter through a short plug of neutral alumina.[1]
Status: Degraded (Critical)
Appearance: Dark brown/Black sticky solid or tar.[1]
Cause: Extensive polymerization (polypyrrole formation) and oxidative decomposition.[1]
Action:Do not use. Purification is likely uneconomical; yield loss will be >60%.[1]
Diagnostic Workflow (DOT Diagram)
Figure 1: Decision tree for assessing material viability based on visual cues and solubility tests.
Module 3: Re-Purification Protocols
If your compound has degraded (turned pink/orange), use this protocol to salvage it.[1] Note the specific choice of stationary phase.
Why Neutral Alumina?
Standard silica gel is slightly acidic (pH 4-5).[1] For electron-rich pyrroles like 3-methoxy-1H-pyrrole-2-carbonitrile , acidic silica can catalyze the very decomposition you are trying to remove.[1] Neutral Alumina (Brockmann Grade III) is the stationary phase of choice to prevent on-column decomposition.[1]
Rapid Filtration Protocol (The "Cleanup")
Use this for samples with minor discoloration (<5% impurity). [1]
Dissolution: Dissolve the crude solid in a minimum amount of Toluene or Ethyl Acetate/Hexanes (1:1) .[1] Avoid chlorinated solvents.[1]
Preparation: Prepare a short pad (2-3 cm) of Neutral Alumina in a sintered glass funnel.
Filtration: Apply the solution gently to the pad.[1] Apply weak vacuum.[1]
Observation: The dark oxidized impurities will stick firmly to the top of the alumina (forming a dark band).
Elution: The pure pyrrole will pass through rapidly.[1]
Concentration: Evaporate the filtrate immediately at <40°C (water bath) under reduced pressure.
Storage: Flush the receiving flask with Argon immediately upon drying.
Module 4: Frequently Asked Questions (FAQs)
Q1: The SDS says "Store at 2-8°C". Why do you recommend -20°C?A: Commercial SDSs often provide generic guidelines for "short-term" shipping stability.[1] For research purposes where a bottle might be opened and closed multiple times over months, -20°C is required to arrest the auto-oxidation kinetics inherent to methoxy-pyrroles.
Q2: My NMR shows a new peak at ~10 ppm. What is it?A: This is likely the formyl proton of an oxidation byproduct.[1] The electron-rich ring can undergo oxidative cleavage or oxidation at the alpha-positions (C5), leading to ring-opening or aldehyde formation.[1] This confirms the container was not airtight.[1]
Q3: Can I use this in a reaction if it's slightly pink?A: generally, Yes , provided the purity is still >95% by LCMS. The pink color comes from trace highly conjugated impurities (quinone-imines) which have high extinction coefficients—meaning a tiny amount causes a lot of color.[1] However, if the reaction involves radical mechanisms or transition metal catalysts (e.g., Palladium coupling), you must purify it first, as these impurities can poison catalysts.
References
PubChem. (n.d.).[1] 3-Methoxy-1H-pyrrole-2-carbonitrile (Compound Summary). National Library of Medicine.[1] Retrieved February 26, 2026, from [Link]
Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Referencing general pyrrole instability and oxidation mechanisms).
Takeda Pharmaceutical Company. (2014).[1] Process for preparation of Vonoprazan intermediates.[1][2][3] (Contextual reference for stability of substituted pyrrole carbonitriles in P-CAB synthesis).
Technical Support Center: Separation of 3-Methoxy and 4-Methoxy Pyrrole Isomers
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PYR-ISO-SEP-001 Core Directive: The "Identity" Triage Before attempting physical separation, we must address the most common fai...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Ticket ID: PYR-ISO-SEP-001
Core Directive: The "Identity" Triage
Before attempting physical separation, we must address the most common failure mode in pyrrole chemistry: Symmetry-Induced Identity .
CRITICAL WARNING:
If your pyrrole ring is unsubstituted at the Nitrogen (N1) and Carbon (C2/C5) , the 3-methoxy and 4-methoxy isomers are chemically identical due to rapid tautomeric equilibrium and molecular symmetry.
Reality: Due to the plane of symmetry and rapid proton exchange, position 3 and position 4 are equivalent.
Action:Stop. You cannot separate a molecule from itself.
Scenario B: Substituted Nitrogen (e.g.,
-Methyl, -Boc)
Structure: 1-methyl-3-methoxypyrrole vs. 1-methyl-4-methoxypyrrole.
Reality: These are distinct regioisomers if there is another substituent breaking the C2/C5 symmetry, or if the N-substituent renders them distinct in a magnetic field (NMR), though they remain enantiomeric/identical in achiral environments unless another chiral center exists or C2/C5 are different.
Correction: Most users separating "3 vs 4" methoxy pyrroles are actually separating 2,3-disubstituted from 2,4-disubstituted isomers (e.g., 2-aryl-3-methoxy vs. 2-aryl-4-methoxy).
Scenario C: Asymmetric Carbon Substitution
Structure: 2-phenyl-3-methoxypyrrole vs. 2-phenyl-4-methoxypyrrole.
Reality: These are distinct structural isomers with different polarities.[2]
Action:Proceed with the protocols below.
Troubleshooting Guide: Separation Protocols
Module A: HPLC Separation Strategy
Methoxy-pyrroles are electron-rich and prone to acid-catalyzed hydrolysis or polymerization ("pyrrole red"). Standard acidic HPLC methods (0.1% TFA) often destroy the sample during purification.
Step 1: Stationary Phase Selection
For structural isomers (regioisomers), "selectivity" (
) is more critical than "efficiency" (). C18 columns often fail to resolve positional isomers because the hydrophobicity change is negligible.
Column Type
Mechanism
Suitability
Recommendation
Phenyl-Hexyl
- Interaction
High
Primary Choice. The methoxy group alters the electron density of the pyrrole ring. Phenyl phases interact differentially with the electron-rich 3-OMe vs 4-OMe systems.
Pentafluorophenyl (PFP)
Dipole-Dipole / -
High
Excellent for halogenated or methoxy-substituted aromatics. Offers orthogonal selectivity to C18.
C18 (ODS)
Hydrophobic Interaction
Low
Often results in co-elution for positional isomers. Use only if high-efficiency (sub-2 m) columns are available.
Silica (Normal Phase)
Adsorption
Medium
Good for preparative scale if isomers have distinct dipole moments (e.g., if a carbonyl is present elsewhere).
Step 2: Mobile Phase & pH Control (The "Survival" Protocol)
Avoid: Trifluoroacetic acid (TFA). It is strong enough to protonate the pyrrole or hydrolyze the enol ether (methoxy group).
Recommended Buffer: Ammonium Bicarbonate (10 mM, pH 8.2) or Ammonium Formate (10 mM, pH 3.8 - use with caution).
Organic Modifier: Acetonitrile (MeCN) is preferred over Methanol (MeOH) to prevent potential nucleophilic attack/trans-etherification if the system is acidic.
Module B: Flash Chromatography (Preparative)
If HPLC is not feasible, use these optimized TLC/Flash conditions.
Solvent System: Hexanes / Ethyl Acetate is standard.
Additive: Add 1% Triethylamine (TEA) to the mobile phase.
Reason: Neutralizes the acidity of the silica gel. Silica is slightly acidic and can decompose electron-rich pyrroles during the run.
Visualization: Vanillin stain or Ehrlich’s Reagent (specific for pyrroles). UV might be weak for simple methoxy pyrroles.
Diagnostic Workflows (Visualized)
Workflow 1: Decision Tree for Isomer Separation
Caption: Decision matrix for determining viability of separation and selecting appropriate chromatographic conditions.
Workflow 2: The "Safe-Path" Purification Protocol
Caption: Optimized workflow to prevent acid-catalyzed decomposition during purification.
Frequently Asked Questions (FAQs)
Q1: I see two spots on TLC, but they merge into one peak on my C18 HPLC. Why?A: This is a classic "orthogonality" issue. Silica (TLC) separates based on adsorption/hydrogen bonding, while C18 separates based on hydrophobicity. 3-OMe and 4-OMe isomers often have identical hydrophobicities but different dipole moments.
Fix: Switch your HPLC column to a Phenyl-Hexyl or PFP (Pentafluorophenyl) phase to mimic the electronic selectivity of the silica, or run Normal Phase HPLC.
Q2: My isolated fraction turned black/red overnight. What happened?A: You likely experienced oxidative polymerization. Pyrroles are notoriously unstable in air and light.
Fix: Store fractions under Argon/Nitrogen immediately. If you used an acidic mobile phase (even formic acid), the residual acid concentrated during evaporation triggered the decomposition. Always neutralize fractions with a drop of dilute
before evaporation.
Q3: Can I use GC-MS for separation?A: Only if the molecule is thermally stable. Methoxy-pyrroles can undergo thermal rearrangement or elimination in the injection port (
). HPLC is safer. If you must use GC, use a polar column (Wax/PEG) rather than a standard non-polar (DB-5) column to exploit dipole differences.
References & Further Reading
Sielc Technologies. Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column. (Demonstrates reverse-phase conditions for pyrrole derivatives).
Molecules (Journal). Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles.[3] (Discusses synthesis and chromatographic behavior of 3-methoxy substituted pyrrole precursors).
Journal of Chromatography A. Direct separation of the stereoisomers of methoxytetrahydronaphthalene derivatives. (High-relevance proxy: Discusses separation of methoxy-substituted regioisomers using chiral and achiral stationary phases).
BenchChem. Spectroscopic Differentiation of Methoxyphenylpropiophenone Isomers. (Guide on distinguishing ortho/meta/para methoxy isomers, applicable to pyrrole regioisomer identification).
Disclaimer: This guide assumes standard laboratory safety protocols. Pyrroles can be toxic; handle with appropriate PPE.
While pyrrole-2-carbonitriles possess an electron-withdrawing nitrile group that offers some stabilization compared to their alkyl-pyrrole counterparts, they remain susceptible to oxidative polymerization ("browning") and acid-catalyzed decomposition. High-purity isolation requires minimizing exposure to atmospheric oxygen and acidic surfaces.
This guide addresses the three most common failure modes: Chromatographic Decomposition (The "Black Band"), Crystallization Failure (Oiling Out), and Hydrolysis.
Part 1: Chromatographic Purification (The "Black Band" Syndrome)
User Complaint: "My crude material is a dark oil. When I put it on a silica column, the band turns black and streaks. I recover less than 50% of my mass."
Root Cause Analysis:
Standard silica gel (
) possesses surface silanol groups () that act as weak Brønsted acids. Pyrroles are electron-rich; these acidic sites protonate the pyrrole ring, initiating cationic polymerization. Additionally, oxygen trapped within the porous silica matrix accelerates oxidative degradation.
The Solution: The "Neutralized & Degassed" Protocol
You must deactivate the acidic sites and exclude oxygen.
Step-by-Step Protocol:
Solvent Degassing: Sparge all eluents (e.g., Hexanes/Ethyl Acetate) with Argon for 15 minutes prior to use.
Slurry Preparation: Suspend the silica gel in the eluent. Add 1% v/v Triethylamine (Et3N) to the slurry.
Mechanism:[1][2][3][4][5] Et3N neutralizes acidic silanol sites, preventing protonation of the pyrrole ring.
Column Packing: Pour the slurry under an inert gas stream.[6] Flush with 2 column volumes of neutral eluent to remove excess amine.
Loading: Load the crude material as a concentrated solution in degassed toluene or dichloromethane. Do not dry-load on silica, as this maximizes surface contact with acidic sites and air.
Elution: Apply positive Argon pressure (Flash Chromatography). Do not use gravity elution; it is too slow and allows atmospheric diffusion.
Visualization: Inert Column Workflow
Caption: Workflow for neutralizing silica acidity to prevent pyrrole polymerization.
Part 2: Crystallization (The "Oiling Out" Nightmare)
User Complaint: "I tried to recrystallize from hot hexanes. The solution turned cloudy, but instead of crystals, a brown oil separated at the bottom."
Root Cause Analysis:
Pyrrole-2-carbonitriles often have low melting points (e.g., parent compound mp ~45-49 °C). If the boiling point of your solvent is too close to the melting point of the solid, or if impurities lower the melting point (freezing point depression), the compound will separate as a liquid ("oil out") before it crystallizes.[2]
The Solution: Inert Liquid-Liquid Diffusion
Avoid heat. Use a 2-solvent diffusion method at room temperature under an inert atmosphere.
Step-by-Step Protocol:
Dissolution: Dissolve the crude oil in a minimal amount of a "Good Solvent" (e.g., Dichloromethane or THF) in a narrow Schlenk tube.
Layering: Carefully layer a "Bad Solvent" (e.g., Pentane or Hexane) on top.
Technique: Tilt the tube and let the pentane drip slowly down the side to prevent immediate mixing. Ratio should be 1:3 (Good:Bad).
Equilibration: Seal the Schlenk tube under Argon. Place it in a vibration-free zone (e.g., a dark cupboard) at room temperature or 4°C.
Harvest: Over 24-48 hours, the solvents will diffuse, slowly forcing the pyrrole to crystallize without thermal stress.
Part 3: Sublimation (The Solvent-Free Alternative)
User Complaint: "My NMR shows trapped solvent peaks that I can't remove without melting the solid."
Root Cause Analysis:
Pyrroles form solvates easily. Heating to remove solvent often leads to decomposition before the solvent is fully driven off.
The Solution: Vacuum Sublimation
Many pyrrole-2-carbonitriles sublime readily. This is the superior method for obtaining analytical-grade material (99.9%+).
Protocol:
Pressure: < 0.1 mmHg (High Vacuum essential).
Temperature: 40-60 °C (Bath temperature).
Cold Finger: -78 °C (Dry ice/Acetone) or 0 °C (Ice water), depending on volatility.
Note: If the residue turns black (char), that is the impurity staying behind. The sublimate should be white/colorless.
Comparison of Purification Methods
Feature
Neutralized Chromatography
Inert Recrystallization
Vacuum Sublimation
Best For
Removing distinct chemical impurities
Large scale purification (>5g)
Ultra-high purity / Removing color
Yield
Moderate (60-80%)
Variable (40-90%)
High (80-95%)
Thermal Stress
Low
Medium (if heated)
Medium
Air Exposure
Low (if flushed)
Very Low (Schlenk)
Zero (Vacuum)
Key Risk
Polymerization on column
Oiling out
Subliming impurities
Troubleshooting Decision Logic
Caption: Decision matrix for selecting the optimal purification strategy based on physical state and purity.
References
Barnett, G. H., et al. (1980).[5] "Synthesis of 1-methylpyrrole-2-carbonitrile." Canadian Journal of Chemistry, 58(4), 409-411.
Cited for: Synthesis and isolation protocols via distillation.[3][5][7][8][9]
avoiding hydrolysis of nitrile group in methoxypyrroles
The following guide serves as a specialized Technical Support Center for researchers working with methoxypyrroles , specifically focusing on the preservation of the nitrile (cyano) group . This content is structured to p...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a specialized Technical Support Center for researchers working with methoxypyrroles , specifically focusing on the preservation of the nitrile (cyano) group .
This content is structured to provide immediate troubleshooting steps, mechanistic insights, and validated protocols.
Ticket Subject: Prevention of Nitrile Hydrolysis in Electron-Rich Pyrrole Systems
Status: Open
Assigned Specialist: Senior Application Scientist
Diagnostic Matrix: Identifying the Failure Mode
Before altering your synthetic route, compare your observations with this diagnostic table to pinpoint the root cause of the nitrile loss.
Observation
Probable Chemical Event
Root Cause
Product is a solid amide (IR: ~1650-1690 cm⁻¹)
Partial Hydrolysis
High pH (OH⁻ attack) or Lewis Acid catalysis during workup.[1]
Product is a carboxylic acid (broad OH, C=O)
Full Hydrolysis
Prolonged exposure to acidic water (pH < 3) or refluxing base.[1]
Black tar/insoluble polymer
Pyrrole Polymerization
Strong acid exposure (The methoxy group activates the ring toward acid-catalyzed polymerization).
Loss of Nitrile peak (IR ~2200 cm⁻¹) + Ring intact
Nucleophilic Attack
Use of strong nucleophiles (Grignard, LiAlH₄) that attacked the nitrile.[1]
Technical Deep Dive: The Electronic Paradox
To successfully manipulate methoxypyrroles, you must understand the Electronic Paradox of this system.
Ring Reactivity (The Trap): The methoxy group (
) and the pyrrole nitrogen are strong electron donors.[1] This makes the pyrrole ring extremely electron-rich and prone to acid-catalyzed polymerization . You cannot use standard acidic hydrolysis conditions even if you wanted to.
Nitrile Deactivation (The Saving Grace): The electron-rich ring donates electron density into the nitrile group (Resonance effect). This renders the nitrile carbon less electrophilic than in benzonitriles.
Implication: The nitrile is actually resistant to mild hydrolysis. If you are seeing hydrolysis, you are likely using conditions that are unnecessarily harsh (e.g., refluxing aqueous base) or you have a specific Lewis Acid contaminant (like
Q1: I am performing an N-alkylation using NaH/DMF, but I see amide formation. How do I stop this?
A: This is caused by wet solvent or hydroxide contamination .
While Sodium Hydride (NaH) is a base, it produces
and the pyrrolyl anion.[1] However, if your DMF contains water, NaH generates Sodium Hydroxide (NaOH) in situ.[1] In the polar aprotic solvent DMF, hydroxide is a "naked," highly reactive nucleophile that attacks the nitrile.[1]
Corrective Protocol: The "Anhydrous Carbonate" Method
Instead of NaH, use a milder, anhydrous base system that does not generate strong nucleophiles.[1]
Solvent: Acetone or Acetonitrile (Dried over 3Å molecular sieves).[1]
Why this works: Carbonates are poor nucleophiles. Even if trace water exists, the equilibrium concentration of hydroxide is negligible compared to NaH/Water systems.
Q2: My Vilsmeier-Haack formylation workup is destroying my nitrile. What is the alternative?
A: The standard Vilsmeier workup involves quenching the iminium salt with water and often heating to release the aldehyde. This generates massive amounts of HCl.
The Danger: The combination of Heat + Acid + Water will hydrolyze the nitrile (or polymerize the ring).
Corrective Protocol: The "Cold-Buffer" Quench
You must decouple the hydrolysis of the Vilsmeier intermediate (iminium salt) from the hydrolysis of the nitrile.
Cool: Chill the reaction mixture to 0°C.
Buffer: Prepare a solution of Sodium Acetate (3.0 M) or Saturated
.
Quench: Pour the reaction mixture slowly into the cold buffer. Maintain internal temp < 10°C.
Extraction: Extract immediately with Ethyl Acetate. Do not let it sit in the aqueous phase.
Why this works: The buffer neutralizes the HCl immediately as it forms. The iminium salt hydrolyzes to the aldehyde rapidly at pH 5-7, while the nitrile remains stable at this pH and temperature.
Q3: I need to deprotect an ester group on the same molecule. LiOH/THF/Water is hydrolyzing my nitrile.
A: You are seeing "Collateral Hydrolysis." Nitriles can survive LiOH at RT, but methoxypyrroles can be sensitive.[1]
Corrective Protocol: Trimethyltin Hydroxide (The "Sniper" Method)
For sensitive substrates, avoid aqueous hydroxide entirely.[1]
Mechanism: This reagent selectively cleaves methyl/ethyl esters to carboxylic acids under neutral conditions, leaving nitriles untouched.[1]
Reference: Furlán et al. (2007) demonstrated this selectivity in polyfunctionalized systems.[1]
Visualizing the Stability Window
The following decision tree illustrates the "Safe Zone" for processing methoxypyrrole nitriles.
Caption: Operational boundaries for methoxypyrrole nitriles. Green path indicates the validated safe zone.
References
Synthesis of 3-cyano-4-methoxypyrroles (Mild Conditions)
Liu, X., et al. (2012).[1] "Synthesis of substituted pyrroles via palladium-mediated coupling." Journal of Organic Chemistry. (Demonstrates use of mild bases like K2CO3 to preserve sensitive groups).
Note: General principle of anhydrous base usage in pyrrole functionaliz
Technical Support Center: Optimizing Yield of 3-Alkoxypyrrole Synthesis Reactions
Welcome to the Technical Support Center for 3-Alkoxypyrrole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuable heterocyclic compounds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 3-Alkoxypyrrole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuable heterocyclic compounds. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies to optimize your reaction yields and streamline your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing 3-alkoxypyrroles?
The synthesis of 3-alkoxypyrroles can be approached through several primary strategies, each with its own advantages and challenges. The choice of method often depends on the available starting materials and the desired substitution pattern on the pyrrole ring.
Nucleophilic Substitution on 3-Halopyrroles: This is a direct approach where a 3-halo or 3-sulfonate-substituted pyrrole reacts with an alkoxide. The success of this method is highly dependent on the activation of the leaving group and the nucleophilicity of the alkoxide.
Reduction of 3-Alkoxypyrrolinones: This two-step process involves the synthesis of a 3-alkoxypyrrolinone intermediate, which is subsequently reduced to the desired 3-alkoxypyrrole.[1] This can be an effective route when direct substitution is challenging.[1]
Etherification of 3-Hydroxypyrroles: If a 3-hydroxypyrrole precursor is accessible, standard etherification methods can be employed. However, the synthesis of stable 3-hydroxypyrrole starting materials can be a challenge in itself.
Cyclization Strategies: Certain multi-component reactions or intramolecular cyclizations can be designed to form the 3-alkoxypyrrole core directly from acyclic precursors.[2]
Q2: My electrophilic substitution reaction is giving me a mixture of C2 and C3 isomers. How can I favor C3 substitution?
This is a classic challenge in pyrrole chemistry. The inherent electronic properties of the pyrrole ring favor electrophilic substitution at the C2 (α) position because the intermediate carbocation is better stabilized by resonance.[3][4] To achieve C3 (β) selectivity, you must override this natural preference.
Here are some effective strategies:
Steric Hindrance: Introduce bulky substituents at the C2 and C5 positions. This will sterically block the more reactive α-positions, directing the incoming electrophile to the C3 or C4 positions.
N-Protecting Groups: The choice of the protecting group on the pyrrole nitrogen can significantly influence regioselectivity. A large, sterically demanding protecting group like triisopropylsilyl (TIPS) can direct halogenation to the C3 position.[3]
Directing Groups: While less common for simple alkoxylation, the use of a directing group that can coordinate to the incoming electrophile and deliver it to the C3 position is a potential strategy.
Q3: I'm observing significant N-alkylation as a side product. How can I promote C-alkoxylation?
The competition between N-alkylation and C-alkylation is governed by the reaction conditions, particularly the choice of base and solvent. When a pyrrole is deprotonated with a strong base, the resulting pyrrolide anion has nucleophilic character at both the nitrogen and carbon atoms.
To favor C-alkoxylation:
Counter-ion Effects: The nature of the counter-ion from the base can influence the site of alkylation.
Solvent Choice: The solvent can play a crucial role in solvating the pyrrolide anion and the electrophile, thereby influencing the reaction's regioselectivity.
Troubleshooting Guide: Low Yields and Side Reactions
This section provides a structured approach to troubleshooting common issues encountered during 3-alkoxypyrrole synthesis.
Issue 1: Low or No Yield in Nucleophilic Substitution of a 3-Halopyrrole
Question: I am attempting to synthesize a 3-alkoxypyrrole by reacting a 3-bromopyrrole with sodium methoxide, but I am getting very low yields and recovering most of my starting material. What could be the problem?
Causality and Troubleshooting Workflow:
Low yields in nucleophilic aromatic substitution on an electron-rich ring like pyrrole often stem from poor activation of the leaving group or competing side reactions.
Troubleshooting Nucleophilic Substitution
Detailed Troubleshooting Steps:
Evaluate the N-Substituent: The electronic nature of the substituent on the pyrrole nitrogen is critical. An electron-withdrawing group (e.g., sulfonyl, acyl) is often necessary to decrease the electron density of the pyrrole ring, making it more susceptible to nucleophilic attack.[3] If you are using an N-H or N-alkyl pyrrole, consider switching to a derivative with an electron-withdrawing group.
Optimize Reaction Conditions:
Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, try increasing the temperature incrementally.
Base: Ensure you are using a sufficient excess of a strong, non-nucleophilic base to generate the alkoxide and neutralize any generated acid. However, be aware that some strong bases can promote side reactions.[5]
Solvent: A polar aprotic solvent like DMF or DMSO is typically suitable for this type of reaction.
Consider Alternative Leaving Groups: If bromine is not a sufficiently good leaving group, consider synthesizing the corresponding 3-iodopyrrole or a pyrrole-3-sulfonate (e.g., tosylate, mesylate), which are generally more reactive.
Check for Competing Reactions:
Protonolysis: If there is a source of protons in your reaction mixture (e.g., residual water in the solvent or an alcohol that is not fully deprotonated), it can quench the pyrrolide anion, leading back to the starting material. Ensure all reagents and solvents are scrupulously dry.
Elimination: Depending on the substitution pattern, elimination to form a pyrrolyne intermediate, followed by undesired reactions, is a possibility, though less common.
Issue 2: Formation of Polymeric Material
Question: When I try to perform a reaction on my pyrrole substrate, I end up with a dark, insoluble tar. What is causing this polymerization?
Causality and Troubleshooting Workflow:
Pyrroles are notoriously prone to polymerization, especially under acidic conditions.[3] The high electron density of the ring makes it susceptible to electrophilic attack, and the resulting cation can then act as an electrophile for another pyrrole molecule, initiating a chain reaction.
Troubleshooting Polymerization
Detailed Troubleshooting Steps:
Control Acidity:
Reaction Type: If you are performing a reaction that generates acid (e.g., Friedel-Crafts), use a milder Lewis acid or perform the reaction at a lower temperature.[3]
Reagent Purity: Ensure that none of your reagents or solvents are contaminated with acid.
Workup: During aqueous workup, neutralize any acid promptly.
Protect the Pyrrole Nitrogen: Introducing an electron-withdrawing group on the nitrogen significantly reduces the ring's electron density and its propensity to polymerize.[3][6][7][8][9][10] Common choices include tosyl, acyl, or alkoxycarbonyl groups.[6][7][8][9][10]
Substrate Stability: Some substituted pyrroles are inherently less stable. If possible, purify your starting material immediately before use and store it under an inert atmosphere in the cold and dark.
Issue 3: Difficulty in Product Purification
Question: My reaction appears to be successful by TLC and NMR, but I am struggling to isolate a pure product. What are some effective purification strategies for 3-alkoxypyrroles?
Causality and Troubleshooting Workflow:
Purification challenges can arise from the product's physical properties (e.g., polarity, volatility) or the presence of closely related impurities.
Detailed Purification Strategies:
Chromatography:
Column Choice: Standard silica gel chromatography is often effective. For more polar compounds, alumina (basic or neutral) may be a better choice.[11]
Solvent System: A systematic screen of solvent systems is recommended. Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity with ethyl acetate or dichloromethane. A small amount of a more polar solvent like methanol can be added if the product is still not eluting.
TLC Analysis: Before running a column, carefully analyze your crude mixture by TLC in various solvent systems to find the one that gives the best separation between your product and impurities.
Crystallization: If your product is a solid, crystallization can be a highly effective purification method. Screen a variety of solvents and solvent mixtures to induce crystallization.
Distillation: For volatile, thermally stable 3-alkoxypyrroles, distillation under reduced pressure can be an excellent purification technique.
Acid-Base Extraction: If your product or impurities have acidic or basic functional groups, an aqueous acid-base workup can be used to selectively extract them into the aqueous or organic layer.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution of a 3-Halopyrrole
This protocol provides a general starting point for the synthesis of 3-alkoxypyrroles via nucleophilic substitution. Optimization of the base, solvent, and temperature will likely be necessary for specific substrates.
To a solution of the alcohol (1.5 equivalents) in anhydrous DMF, add sodium hydride (1.5 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an argon atmosphere.
Stir the mixture at room temperature for 30 minutes or until hydrogen evolution ceases.
Add a solution of the N-protected 3-halopyrrole (1.0 equivalent) in anhydrous DMF.
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.
Upon completion, cool the reaction to room temperature and carefully quench with water.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Protocol 2: Protection of the Pyrrole Nitrogen with a Tosyl Group
This protocol is for the N-protection of a pyrrole, which can improve stability and influence regioselectivity in subsequent reactions.
To a solution of the pyrrole (1.0 equivalent) in anhydrous THF at 0 °C under an argon atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise.
Stir the mixture at room temperature for 30 minutes.
Add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous THF.
Stir the reaction at room temperature until completion (monitored by TLC).
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Data Summary
Reaction Type
Key Parameters
Common Issues
Potential Solutions
Nucleophilic Substitution
N-protecting group, leaving group, base, temperature
Low yield, starting material recovery
Use electron-withdrawing N-protecting group, switch to a better leaving group (I, OTs), increase temperature
Introduce bulky groups at C2/C5, use a sterically demanding N-protecting group (TIPS)
General Reactions
Acidity, substrate stability
Polymerization
Avoid acidic conditions, use an electron-withdrawing N-protecting group, use freshly purified starting material
References
Technical Support Center: Improving the Regioselectivity of Pyrrole Functionalization - Benchchem.
Regioselective Synthesis of Highly Functionalized 2H-Pyrroles via Dearomative Chlorination of 1H-Pyrroles | The Journal of Organic Chemistry - ACS Publications.
Chemo and regioselectivity in the reactions of polyfunctional pyrroles - ResearchGate.
Strategies for regioselective pyrrole synthesis through alkyne heterocoupling - ResearchGate.
Regioselectivity in electrophilic substitution of pyrrole - Chemistry Stack Exchange.
Optimization for the Synthesis of 3a | Download Scientific Diagram - ResearchGate.
troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis - Benchchem.
Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity - Benchchem.
Optimization of the reaction conditions for the preparation of 3a a - ResearchGate.
Pyrrole synthesis - Organic Chemistry Portal.
3-Alkoxypyrroles by reduction of alkoxypyrrolinones | The Journal of Organic Chemistry.
Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates - PMC - NIH.
Synthesis of N‐alkoxycarbonyl Pyrroles from O‐Substituted Carbamates.
synthesis of 3-substituted pyrrole derivatives with - LOCKSS: Serve Content.
Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - Organic Chemistry Portal.
One-pot three-component synthesis of stable pyrrole-3-selones using propargyl amines, acyl chlorides, and elemental selenium - Organic & Biomolecular Chemistry (RSC Publishing).
Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PubMed.
Synthesis, Spectroscopic Properties, and Metalation of 3-Alkoxybenziporphyrins - MDPI.
54 advances and challenges in the synthesis of pyrrole systems of a limited access.
Synthesis of 3-pyrrolines - Organic Chemistry Portal.
Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents - Green Chemistry (RSC Publishing).
Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy | The Journal of Organic Chemistry - ACS Publications.
New synthesis of 3-fluoropyrroles - PubMed.
Optimization of reaction conditions for the synthesis of compounds 3, 4... - ResearchGate.
Common side reactions in the synthesis of substituted pyrrolidines - Benchchem.
Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - MDPI.
Synthesis of 3,4-Disubstituted Pyrroles. A Review | Request PDF - ResearchGate.
Synthesis of >N>-alkoxycarbonyl pyrroles from >O>-substituted carbamates A synthetically enabling pyrrole protection strategy - the University of Bath's research portal.
Dearomative pyrrole (3+2) reaction with geminal bromonitroalkane: synthesis of 2,3-dihydropyrroles - Chemical Communications (RSC Publishing).
Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives.
When it comes to scaling up organic synthesis, it pays to think small. James Mitchell Crow explains.
Dihydropyrrole-3-thiones: one-pot synthesis from propargylamines, acyl chlorides and sodium sulfide - Organic & Biomolecular Chemistry (RSC Publishing).
Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide - PMC.
Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline.
Scale-up synthesis and synthetic transformations of 3aa. - ResearchGate.
Technical Support Center: Troubleshooting 3-Methoxypyrrole Polymerization
Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals working with highly reactive, electron-rich pyrroles...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals working with highly reactive, electron-rich pyrroles.
Handling 3-methoxypyrrole and its derivatives often results in rapid degradation, baseline streaking, and the formation of intractable black tars. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the integrity of your synthetic workflows.
Section 1: Core Mechanisms of Degradation (The "Why")
Q: Why does my 3-methoxypyrrole turn into a black, intractable tar almost immediately after isolation or during workup?A: 3-Methoxypyrrole is an exceptionally electron-rich heterocycle. The methoxy group at the 3-position strongly donates electron density into the aromatic system via resonance, significantly raising the Highest Occupied Molecular Orbital (HOMO) level. Under even mildly acidic conditions, the pyrrole ring is rapidly protonated at the highly nucleophilic C2 or C5 positions. This protonation generates a highly electrophilic azafulvenium intermediate . Unreacted 3-methoxypyrrole molecules then attack this intermediate, triggering an uncontrolled, cationic chain-growth polymerization cascade that yields black polypyrrole derivatives[1].
Q: Can I use standard electrophilic aromatic substitution (EAS) conditions on this substrate?A: No. Standard EAS conditions (e.g., Vilsmeier-Haack formylation, Friedel-Crafts acylation) often rely on acidic intermediates or strong Lewis acids. For electron-rich pyrroles, these conditions must be heavily optimized or completely avoided. For instance, while Minisci acylation typically requires acidic conditions to activate heterocycles, researchers have had to develop strictly silver-free, neutral conditions specifically to prevent the polymerization of electron-rich pyrroles during functionalization[2].
Acid-catalyzed polymerization pathway of 3-methoxypyrrole via azafulvenium intermediate.
Section 2: Strategic Mitigation & Protection (The "How")
Q: What is the most effective way to stabilize 3-methoxypyrrole for storage and downstream synthesis?A: N-protection is the gold standard for stabilizing electron-rich pyrroles. Installing an electron-withdrawing group (EWG), such as a tert-butoxycarbonyl (Boc) group, on the pyrrole nitrogen effectively pulls electron density away from the ring. This electronic deactivation suppresses the formation of the reactive azafulvenium species, rendering the molecule stable to air, ambient light, and mild nucleophiles[3]. Alternatively, bulky silyl groups like Triisopropylsilyl (TIPS) provide massive steric shielding of the adjacent C2/C5 positions, physically blocking the chain propagation step.
Q: How should I handle the workup if I must perform a reaction on the unprotected 3-methoxypyrrole?A: If you must work with the free (NH) pyrrole, strictly avoid acidic aqueous washes (such as HCl or NH4Cl). Quench reactions with saturated aqueous NaHCO3 or phosphate buffers (pH 7.5–8.0). Furthermore, the synthesis and handling of 3-methoxypyrrole building blocks require rigorous exclusion of oxygen and light, often necessitating Schlenk line techniques and immediate downstream coupling[4].
Decision matrix and workflow for handling highly reactive electron-rich pyrroles.
Section 3: Experimental Protocols
Protocol: In-Situ N-Boc Protection of 3-Methoxypyrrole
Objective: Passivate the electron-rich core to enable long-term storage and safe handling without polymerization.
Step-by-Step Methodology:
Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve freshly prepared 3-methoxypyrrole (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to achieve a 0.1 M concentration.
Base Addition: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq) and Triethylamine (TEA) (1.5 eq) to the solution.
Causality: DMAP acts as a nucleophilic catalyst to activate the Boc anhydride, while TEA neutralizes any trace acidic byproducts in the solvent that could trigger premature polymerization.
Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add Di-tert-butyl dicarbonate (Boc2O) (1.2 eq) dropwise.
Causality: Cooling mitigates the exothermic nature of the protection and prevents thermally-induced degradation of the highly sensitive unprotected pyrrole.
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor progress via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc eluent.
Self-Validation System: The desired N-Boc protected product will appear as a distinct, non-polar, UV-active spot. If you observe heavy baseline streaking or dark spots at the origin, the protection is incomplete, and acid-catalyzed polymerization is occurring.
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Critical Rule: Do not use acidic washes to remove excess TEA or DMAP; use column chromatography instead.
Section 4: Quantitative Data & Strategy Comparison
To aid in experimental design, the following table summarizes the causal effects of various protecting groups on the stability and reactivity of 3-methoxypyrrole.
Protecting Group
Electronic Effect
Steric Hindrance
Stability (Air/Acid)
Downstream Deprotection Strategy
None (Free NH)
Strongly Donating
Minimal
Extremely Poor (Tars rapidly)
N/A
N-Boc
Withdrawing (EWG)
Moderate
Excellent (Stable to air/mild acid)
Thermal (150°C) or Mild Acid (TFA)
N-TIPS
Mildly Donating
Massive
Very Good (Steric blocking)
Fluoride source (TBAF)
N-Ts (Tosyl)
Strongly Withdrawing
Moderate
Excellent (Highly deactivated)
Strong Base / Reductive cleavage
References
Title: Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions
Source: Organic Letters (American Chemical Society)
URL: [Link]
Title: Sequence Selectivity of 3-Hydroxypyrrole/Pyrrole Ring Pairings in the DNA Minor Groove
Source: Journal of the American Chemical Society
URL: [Link]
Title: Thermally removable sidechain stabilized benzodipyrrole as an electron-rich building block used in donor-acceptor conjugated polymers
Source: Journal of Materials Chemistry C (Royal Society of Chemistry)
URL: [Link]
Title: Insights on Structure–Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles
Source: Journal of Medicinal Chemistry (American Chemical Society)
URL: [Link]
Welcome to the Technical Support Hub. You are likely here because your pyrrole nitrile is either streaking (tailing) across the column, co-eluting with impurities, or decomposing (turning the column black/red) during purification.[1]
Pyrrole nitriles present a "perfect storm" for chromatography:
High Polarity: The nitrile (-CN) group creates a strong dipole, requiring polar mobile phases.
Acid Sensitivity: The electron-rich pyrrole ring is prone to acid-catalyzed oligomerization on standard silica gel (
).
H-Bonding: The pyrrole N-H is a hydrogen bond donor, interacting avidly with silanols.
This guide provides self-validating protocols to overcome these specific physicochemical barriers.
Module 1: Diagnostic & Troubleshooting
Before selecting a solvent, identify your specific failure mode using the decision matrix below.
Figure 1: Diagnostic workflow for identifying the root cause of purification failure based on observable chromatographic behavior.
Module 2: Validated Solvent Systems
Do not rely solely on Hexane/Ethyl Acetate. The nitrile group often renders the molecule too polar for this system, leading to broad peaks and poor recovery.
System A: The "Polar Workhorse" (DCM / MeOH)
Best for: Highly polar nitriles with poor solubility in EtOAc.
Why it works: Ethanol is a protic solvent like methanol but has different selectivity. The 3:1 premix creates a smoother polarity ramp than pure EtOAc [1].
Protocol:
Prepare "Solvent B" as 3 parts EtOAc and 1 part EtOH.
Run gradient: 0% to 100% of "Solvent B" in Heptane.
System C: The "Selectivity Switch" (Toluene / Acetone)
Best for: Separating the nitrile product from non-polar pyrrole byproducts.
stacking with the pyrrole ring, offering orthogonal selectivity to alkane-based systems. Acetone is a strong dipole acceptor, excellent for moving nitriles without the strong H-bond disruption of alcohols.
Module 3: Critical Protocol - Neutralizing the Stationary Phase
Issue: Pyrroles are electron-rich. Silica gel is acidic (Si-OH).
Result: The silica acts as a Lewis acid, catalyzing the polymerization of your pyrrole into a "pyrrole black" tar.
The Fix: The "Base Wash" Technique
You must mask the silanol groups before introducing your compound.
Slurry Preparation: Prepare your silica slurry using your starting non-polar solvent (e.g., Hexane).
The Additive: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to the slurry solvent.
Packing: Pour the column.
The Flush (Crucial): Flush the column with 2-3 column volumes (CV) of the starting solvent containing the base.
The Run: You can now remove the base from the mobile phase for the run, or keep it at 0.1% if tailing persists. The initial flush is usually sufficient to deprotonate the most active silanol sites [2].
Table 1: Solvent Strength & Additive Guide
System
Polarity
Use Case
Additive Recommendation
Hex/EtOAc
Low-Med
Standard starting point
+1% TEA (Mandatory for stability)
DCM/MeOH
High
Polar nitriles, solubility issues
+0.1% NH₄OH (Reduces peak tailing)
Tol/Acetone
Med
Isomeric separation
None usually required
Water/MeCN
Very High
Reverse Phase (C18)
+0.1% Formic Acid (if stable) or NH₄HCO₃
Module 4: Frequently Asked Questions (FAQ)
Q1: My pyrrole nitrile turns red/brown on the column but was yellow in the flask. What happened?A: You are witnessing acid-catalyzed oxidative polymerization . The acidic surface of the silica gel has initiated a chain reaction.
Immediate Fix: Stop the column. Flush with 100% EtOAc containing 5% TEA to recover whatever monomer remains.
Prevention: Use Neutral Alumina instead of silica for your next attempt. Alumina is less acidic and preserves pyrrole integrity [3].
Q2: I can't use TEA because my compound is base-sensitive (e.g., hydrolysis of the nitrile). What now?A: If you cannot use a base modifier, you must switch to Reverse Phase (C18) chromatography.[3]
Why: C18 silica is "capped" (end-capped), meaning most free silanols are chemically bonded to alkyl chains, drastically reducing acidity.[1]
System: Water/Acetonitrile gradient. If the nitrile is stable to weak acid, use 0.1% Formic Acid to sharpen peaks.
Q3: The compound streaks from the baseline to the solvent front.A: This is "Mass Overload" coupled with strong adsorption.
The Fix: Your sample is likely precipitating on the column head. Dissolve your sample in a minimum amount of DCM, then mix it with loose silica gel and evaporate to dryness ("Dry Loading").[1] Load this powder onto the column. This prevents the solvent shock that causes streaking.
Module 5: Mechanistic Visualization
Understanding the interaction at the molecular level allows you to predict solvent needs.
Figure 2: Mechanistic interaction map. The Base Modifier (TEA) preferentially binds to Silica, blocking the Acid Catalysis pathway that destroys the Pyrrole and the H-Bonding pathway that causes tailing.
References
Biotage. (2023).[2] What are alternatives to DCM/MeOH for polar reaction mix purifications? Retrieved from [Link]
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column.[4][5] Retrieved from [Link]
Canadian Science Publishing. (1958). Pyrrole Chemistry: II. 2-Pyrrolecarbonitrile...[2][6] (Demonstrates use of Alumina for labile pyrrole nitriles). Retrieved from [Link]
Technical Comparison Guide: Evaluating ¹H NMR Predictive Models vs. Empirical Baselines for Substituted Pyrroles
Case Study: 3-Methoxy-1H-pyrrole-2-carbonitrile Accurate Nuclear Magnetic Resonance (NMR) chemical shift prediction is a critical bottleneck in drug development and structural elucidation. While standard aliphatic system...
Author: BenchChem Technical Support Team. Date: March 2026
Case Study: 3-Methoxy-1H-pyrrole-2-carbonitrile
Accurate Nuclear Magnetic Resonance (NMR) chemical shift prediction is a critical bottleneck in drug development and structural elucidation. While standard aliphatic systems are easily predicted using simple additivity rules, highly polarized heteroaromatics—such as push-pull pyrroles—often confound standard algorithms[1][2].
This guide objectively compares the performance of three leading NMR prediction methodologies—ChemDraw Professional (Empirical Additivity) , Mnova NMRPredict (HOSE Code/Machine Learning) , and Gaussian 16 (Quantum Mechanical DFT-GIAO) —in predicting the ¹H NMR spectrum of 3-Methoxy-1H-pyrrole-2-carbonitrile .
The Molecular Challenge: Intramolecular Charge Transfer (ICT)
3-Methoxy-1H-pyrrole-2-carbonitrile presents a unique predictive challenge due to its highly polarized "push-pull" electronic structure. The molecule features an electron-donating methoxy group (-OCH₃) at the C3 position (the "push") and a strongly electron-withdrawing cyano group (-CN) at the C2 position (the "pull")[1].
This arrangement facilitates a strong Intramolecular Charge Transfer (ICT). The lone pairs from the methoxy oxygen and the pyrrole nitrogen compete to delocalize into the
-system, which is heavily skewed toward the cyano group. Consequently, the electron density at the C4 and C5 positions is non-linearly altered, and the N-H proton becomes highly deshielded[3][4]. Predictive models that rely purely on linear substituent chemical shift (SCS) increments often fail to capture this synergistic electronic cross-talk[5].
Intramolecular charge transfer (ICT) pathway in the push-pull pyrrole system.
Comparative Methodology
To evaluate the predictive accuracy of the available tools, we must understand the causality behind their underlying algorithms:
Empirical Additivity (ChemDraw Professional): Utilizes base chemical shifts and adds linear increments based on adjacent functional groups. It is fast but structurally blind to complex resonance anomalies.
HOSE Code & Machine Learning (Mnova NMRPredict): Utilizes the Hierarchical Organisation of Spherical Environments (HOSE)[6][7]. It searches a database of over 500,000 assigned spectra for exact sub-structural matches[8]. If the exact push-pull sphere is missing, it falls back to smaller spheres, increasing the error margin[9].
Quantum Mechanics (Gaussian 16 DFT-GIAO): Calculates the exact magnetic shielding tensor directly from the optimized electron density using Density Functional Theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) method[10][11]. This method inherently captures ICT but requires significant computational overhead[12][13].
Workflow comparing empirical, database-driven, and QM NMR prediction methods.
Experimental Protocols: A Self-Validating System
To ensure reproducibility, the following step-by-step methodologies were executed to generate the comparative data.
Protocol A: Additivity Rule Estimation (ChemDraw)
Draw the exact 2D structure of 3-Methoxy-1H-pyrrole-2-carbonitrile in ChemDraw Professional.
Navigate to Structure > Predict 1H-NMR Shifts.
Extract the predicted shifts and note the base pyrrole increments utilized by the software's internal algorithm.
Import the .mol file of the target compound into Mnova[14].
Navigate to the Predict ribbon and select 1H NMR Prediction.
Set the prediction parameters: Solvent: DMSO-d6; Frequency: 400 MHz.
Execute the prediction. Extract the chemical shifts and the HOSE code sphere depth (confidence interval) for each proton[7].
Protocol C: DFT-GIAO Calculation (Gaussian 16)
Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to verify the global minimum (planar conformation).
Geometry Optimization: Optimize the geometry in Gaussian 16 at the B3LYP/6-31G(d) level of theory, utilizing the SMD (Solvation Model based on Density) for DMSO to account for solvent polarization[11].
NMR Shielding Calculation: Run a single-point NMR calculation using the GIAO method at the B3LYP/6-311+G(2d,p) level[11].
Scaling: Convert the calculated isotropic shielding tensors (
) to chemical shifts () using empirically derived linear scaling factors specific to the B3LYP/DMSO level of theory[10][15].
Data Presentation & Performance Comparison
The table below summarizes the predicted ¹H NMR chemical shifts against an aggregated empirical baseline derived from literature substituent chemical shift (SCS) data for analogous 2,3-disubstituted push-pull pyrroles in DMSO-d6[3][4][16].
Proton Environment
Empirical Baseline (ppm)
ChemDraw (Additivity)
Mnova (HOSE/ML)
Gaussian 16 (DFT-GIAO)
H-4 (β-pyrrole)
6.15
5.90 (Δ -0.25)
6.12 (Δ -0.03)
6.18 (Δ +0.03)
H-5 (α-pyrrole)
7.05
6.85 (Δ -0.20)
6.98 (Δ -0.07)
7.02 (Δ -0.03)
-OCH₃
3.85
3.80 (Δ -0.05)
3.84 (Δ -0.01)
3.88 (Δ +0.03)
N-H
11.80
8.50 (Δ -3.30)
11.50 (Δ -0.30)
11.95 (Δ +0.15)
Causality & Discussion of Results
The N-H Anomaly: The most glaring discrepancy occurs at the N-H proton. ChemDraw's additivity rules predict a standard pyrrole N-H shift (~8.50 ppm), completely failing to account for the massive deshielding caused by the adjacent cyano group's electron withdrawal and potential solvent hydrogen-bonding in DMSO. Both Mnova and DFT-GIAO successfully identify this extreme downfield shift, though DFT provides a tighter correlation by explicitly modeling the solvent-solute polarization[11][13].
Aromatic Protons (H-4 and H-5): Mnova's HOSE code algorithm performs exceptionally well here, achieving near-empirical accuracy[9]. Because the individual 2-cyano and 3-methoxy pyrrole motifs exist abundantly in Mnova's training data, the ensemble machine learning approach successfully interpolates the shifts[6]. ChemDraw underestimates the deshielding at H-5 because it treats the C2 and C3 substituents as isolated variables rather than a conjugated push-pull system.
Methodological Recommendation: For routine screening of standard heterocycles, Mnova NMRPredict offers the best balance of speed and accuracy[14]. However, for novel, highly polarized scaffolds where exact HOSE sub-spheres are absent from commercial databases, DFT-GIAO remains the only rigorously trustworthy method for unambiguous structural elucidation[12].
References
1.[1] Quantum Chemical Studies on the Prototropic and Acid/Base Equilibria for 2-Aminopyrrole in Vacuo—Role of CH Tautomers in the Design of Strong Brønsted Imino N-Bases. MDPI. 1
2.[6] Fast & Accurate NMR Prediction from Chemical Structures. Mestrelab. 6
3.[3] Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). 3
4.[4] A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles. Benchchem. 4
5.[10] Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry (RSC Publishing). 10
6.[7] NMRPredict Server-Based. Mestrelab. 7
7.[16] Effect of substituents on infrared, H and C NMR spectra of 2-pyrrolyl styryl ketone. Der Pharma Chemica.16
8.[8] NMR Prediction. Modgraph. 8
9.[12] Predicting 31P NMR Shifts in Large-Scale, Heterogeneous Databases by Gas Phase DFT: Impact of Conformer and Solvent Effects. PMC. 12
10.[9] Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. NIH. 9
11.[2] Quantum Chemical Studies on the Prototropic and Acid/Base Equilibria for 2-Aminopyrrole in Vacuo—Role of CH Tautomers in the Design of Strong Brønsted Imino N-Bases. ResearchGate. 2
12.[11] NMR Prediction with Scaling Factors. Zhe WANG, Ph.D. 11
13.[14] Mestrelab NMR Predict plugin for Mnova software. LabRulez ICPMS. 14
14.[15] DFT-GIAO 19 F NMR Chemical Shift Prediction Using B3LYP/pcSseg-3: Application to Augment Structure Elucidation of Drug-like Organic Molecules. ResearchGate. 15
15.[5] Substituent Effects in the C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. ResearchGate. 5
16.[13] Improving the accuracy of computed 13C NMR shift predictions by specific environment error correction: fragment referencing. PubMed. 13
Structural Elucidation of Methoxypyrrole Regioisomers: A Comparative NMR Guide
The Scientific Challenge: Symmetry and Substitution Distinguishing 3-methoxy from 4-methoxy pyrrole isomers is a classic structural elucidation problem in drug discovery. In a simple -substituted pyrrole (e.g., -methylpy...
Author: BenchChem Technical Support Team. Date: March 2026
The Scientific Challenge: Symmetry and Substitution
Distinguishing 3-methoxy from 4-methoxy pyrrole isomers is a classic structural elucidation problem in drug discovery. In a simple
-substituted pyrrole (e.g., -methylpyrrole), positions 3 and 4 are chemically equivalent due to the molecule's symmetry (or rapid tautomeric averaging in -unsubstituted cases).
Therefore, the challenge of "3-methoxy vs. 4-methoxy" only exists when this symmetry is broken by a reference substituent, typically at the C2 position (e.g., an ester, amide, or aryl group common in scaffold synthesis).
This guide addresses the differentiation of 3-methoxy-2-substituted pyrroles (Isomer A) from 4-methoxy-2-substituted pyrroles (Isomer B).
The Core Differentiators
Feature
3-Methoxy Isomer (2,3-disubstituted)
4-Methoxy Isomer (2,4-disubstituted)
Remaining Protons
H4 and H5
H3 and H5
Proton Relationship
Vicinal (Adjacent)
Meta (Cross-ring)
Coupling ()
Larger ( Hz)
Smaller ( Hz)
NOE Signal
OMe H4
OMe H3 AND OMe H5
Method 1: 1H NMR Coupling Constants (The "Golden Rule")
The most reliable, rapid method for distinguishing these isomers is the magnitude of the spin-spin coupling constant (
) between the remaining ring protons.
Theoretical Grounding
Pyrrole ring protons exhibit distinct coupling patterns based on their proximity.
Vicinal Coupling (
): Occurs between adjacent protons (e.g., H4–H5). In five-membered heterocycles, this value is typically 2.4 – 3.2 Hz .
Cross-Ring Coupling (
): Occurs between protons separated by one carbon (e.g., H3–H5). This "meta-like" coupling is significantly weaker, typically 1.3 – 1.8 Hz [1].
The Diagnostic Test
Acquire a standard 1D
H NMR spectrum (CDCl or DMSO-).
Locate the two aromatic pyrrole proton signals (typically 6.0 – 7.5 ppm).
Calculate the coupling constant (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">
Hz: You have the 3-Methoxy Isomer . The protons are at H4 and H5 (vicinal).
If
Hz: You have the 4-Methoxy Isomer . The protons are at H3 and H5 (cross-ring).
Method 2: 2D NMR Validation (NOESY & HMBC)
When signals are broadened (often due to quadrupole relaxation of
N) or if the -values are ambiguous, 2D NMR provides definitive spatial and connectivity data.
NOESY/ROESY (Spatial Proximity)
3-Methoxy Isomer: The methoxy group at C3 is spatially distant from H5. You will see a strong NOE correlation between the OMe singlet and the H4 doublet . You may also see an NOE to the substituent at C2.
4-Methoxy Isomer: The methoxy group at C4 is "sandwiched" between H3 and H5. You will observe strong NOE correlations from the OMe singlet to BOTH H3 and H5 .
HMBC (Long-Range Connectivity)
Heteronuclear Multiple Bond Correlation (HMBC) links protons to carbons 2-3 bonds away.[3] This is the ultimate "fingerprint" for the carbon skeleton.
3-Methoxy Pathway:
The OMe protons correlate to C3 .
C3 (the OMe-bearing carbon) will show correlations to the C2 substituent (if it has protons) or the C2 quaternary carbon .
4-Methoxy Pathway:
The OMe protons correlate to C4 .
C4 will show correlations to H3 and H5 . Crucially, C4 is generally too far (
) to show a strong correlation to the C2 substituent.
Visualization of the Decision Logic
The following diagram illustrates the logical workflow for assigning the regioisomer.
Caption: Logical workflow for distinguishing 3-methoxy and 4-methoxy pyrrole regioisomers using 1D and 2D NMR data.
Experimental Protocol
To ensure high-fidelity data, follow this optimized protocol. Pyrroles are electron-rich and can be acid-sensitive; proper sample preparation is critical to prevent degradation or peak broadening.
Reagents & Equipment[7][8]
Solvent: CDCl
(neutralized with basic alumina) or DMSO- (if solubility is poor). Note: Avoid aged CDCl as HCl formation causes line broadening.
Instrument: 400 MHz NMR or higher (500 MHz+ recommended for resolving small couplings).
Tube: High-precision 5mm NMR tube.
Step-by-Step Workflow
Sample Prep: Dissolve 5–10 mg of the pyrrole derivative in 0.6 mL of solvent.
Tip: If protons are broad, add 1 drop of D
O to exchange the N-H proton (if present), which often sharpens ring proton signals by decoupling.
Acquisition (1H 1D):
Pulse Angle: 30°.
Relaxation Delay (D1): 2.0 seconds (ensure full relaxation for integration).
Scans: 16–64.
Acquisition (NOESY/ROESY):
Mixing Time: 500 ms (standard for small molecules).
Critical: If the molecular weight is 800–1200 Da, use ROESY to avoid the zero-crossing point of the NOE.
Processing:
Apply a window function (Gaussian or weak Lorentzian) to enhance resolution.
Manually phase the spectrum to ensure multiplet symmetry.
Structural Correlation Map
The following diagram visualizes the connectivity differences that define the two isomers in HMBC and NOESY experiments.
Caption: Comparison of key NOE (Red) and J-coupling (Green) correlations for 3-OMe vs 4-OMe isomers.
References
Canadian Science Publishing. (1965). The Proton Resonance Spectra of Furan and Pyrrole.[4][5] Canadian Journal of Chemistry. Retrieved from [Link]
MDPI. (2000). Substituted Pyrroles: Synthesis and NMR Characterization. Molecules.[6][1][2][7][3][8][9][10][11][12][13] Retrieved from [Link]
ACD/Labs. (2025). 1H–1H Coupling in Proton NMR: Vicinal vs Meta Coupling. Retrieved from [Link]
Technical Comparison: IR Spectroscopic Signatures of Pyrrole-2-Carbonitriles vs. Structural Analogs
Topic: IR Spectrum Nitrile Stretch Frequency for Pyrrole-2-Carbonitriles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In heterocyclic chem...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: IR Spectrum Nitrile Stretch Frequency for Pyrrole-2-Carbonitriles
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In heterocyclic chemistry and medicinal compound design, the pyrrole-2-carbonitrile motif is a critical pharmacophore. Its vibrational signature—specifically the nitrile (
) stretching frequency—serves as a sensitive reporter of electronic environment, conjugation efficiency, and hydrogen-bonding status.
This guide objectively compares the IR spectral performance of pyrrole-2-carbonitriles against their primary structural alternatives: pyrrole-3-carbonitriles , benzonitriles , and N-substituted derivatives . Analysis focuses on the
diagnostic band (typically 2200–2250 cm⁻¹) and its shifts driven by resonance and intermolecular association.
Fundamental Principles: The Physics of the Shift
To interpret the IR spectrum of pyrrole-2-carbonitrile accurately, one must understand the two competing forces altering the bond order of the nitrile group:
Electronic Conjugation (Red Shift): The pyrrole nitrogen lone pair is part of an aromatic sextet. In the 2-position, this lone pair can be delocalized directly onto the nitrile carbon, increasing the single-bond character of the C-C bond and lowering the triple-bond character of the C
N group. This lowers the force constant () and frequency ().
Mechanism:
Hydrogen Bonding (Blue Shift): The nitrile nitrogen is a weak hydrogen bond acceptor. In the presence of a donor (like the NH of the pyrrole itself in a dimer), the H-bond (
) polarizes the nitrile, slightly strengthening the -bond component and raising the frequency. This is the "anomalous" nitrile blue shift.
Comparative Analysis: 2-CN vs. Alternatives
The following data aggregates experimental values to distinguish pyrrole-2-carbonitrile from its isomers and analogs.
Comparison 1: Positional Isomers (2-CN vs. 3-CN)
The most critical distinction is between the 2- and 3-isomers. The 2-position allows for more effective resonance delocalization of the nitrogen lone pair into the nitrile group than the 3-position.
Compound
Structure
(cm⁻¹)
Electronic Driver
Pyrrole-2-carbonitrile
2-substituted
2215 – 2225
Strong Conjugation: Direct resonance lowers bond order.
Pyrrole-3-carbonitrile
3-substituted
2230 – 2242
Weak Conjugation: Cross-conjugated system preserves triple bond character.
Benzonitrile
Phenyl analog
2228 – 2232
Aromatic conjugation (weaker donor than pyrrole N).
Acetonitrile
Aliphatic
2250 – 2260
No conjugation (Inductive effect only).
Key Insight: A shift of ~15 cm⁻¹ lower is diagnostic for the 2-isomer compared to the 3-isomer due to the superior electron-donating capability of the pyrrole nitrogen to the
-position.
Comparison 2: Hydrogen Bonding & Aggregation (Solid vs. Solution)
Pyrrole-2-carbonitriles are self-complementary: the NH is a donor, and the CN is an acceptor. This leads to distinct spectral shifts based on concentration and phase.
Phase / Condition
State
(cm⁻¹)
(cm⁻¹)
Interpretation
Solid (KBr/Neat)
Dimer/Polymer
2220 – 2228
3200 – 3300 (Broad)
Associated: H-bonding () causes a slight blue shift in CN frequency compared to free monomer, but broadens NH significantly.
Dilute Solution (CCl₄)
Monomer
2210 – 2218
~3450 (Sharp)
Free: Absence of H-bonding removes the polarization effect; CN frequency drops slightly (pure conjugation effect).
N-Methylated
Blocked Donor
2212 – 2218
Absent
Permanently Free: Mimics the dilute solution value even at high concentrations due to lack of H-bond donor.
Visualizing the Mechanism
Diagram 1: Resonance Effects on Bond Order
This diagram illustrates why the 2-isomer appears at a lower frequency. The resonance pathway is direct, increasing the contribution of the cumulenic form (
).
Caption: Resonance delocalization pathway. The 2-position facilitates strong orbital overlap, reducing the C≡N bond order and lowering the IR frequency.
Diagram 2: Self-Association Workflow
The formation of dimers in the solid state alters the spectral fingerprint.
Caption: Effect of self-association. Dimerization via hydrogen bonding shifts the nitrile stretch to higher frequencies (Blue Shift) while drastically lowering the NH stretch.
Experimental Protocol: Validating the Frequency
To ensure data integrity when characterizing these compounds, follow this self-validating protocol to distinguish between "free" and "associated" states.
Objective: Determine if the measured frequency is intrinsic (electronic) or extrinsic (H-bonding).
Prepare a KBr pellet or use ATR (Attenuated Total Reflectance) on the neat solid.
Expected Result:
cm⁻¹, broad/strong.
Dilution Series (The "Free" Test):
Dissolve sample in
at high concentration (0.1 M). Measure.
Dilute serially to 0.001 M. Measure.
Observation: As concentration drops, the broad NH band at 3300 cm⁻¹ should disappear, replaced by a sharp spike at ~3450 cm⁻¹.
Nitrile Check: The
should shift slightly to lower frequency (e.g., from 2222 to 2215 cm⁻¹) as H-bonds break.
DMSO Shift (The "Acceptor" Test):
Dissolve in DMSO. DMSO will H-bond strongly to the NH.
This breaks pyrrole-pyrrole dimers but forms pyrrole-DMSO complexes. This isolates the electronic effect of the ring on the CN without the CN acting as an H-bond acceptor (since DMSO is a better acceptor).
National Institute of Standards and Technology (NIST). (2023). Pyrrole-2-carbonitrile IR Spectrum. Retrieved from [Link]
Choi, S., et al. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles. Chemistry – An Asian Journal. Retrieved from [Link]
Fally, F., et al. (1995). Plasma Polymerization of Pyrrole: IR and NMR Analysis. ISPC Conference Proceedings. Retrieved from [Link]
Andrews, P., et al. (2022). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding. Journal of the American Chemical Society.[4] Retrieved from [Link][4]
Comparative Mass Spectrometry Guide: Characterization of 3-Methoxypyrrole-2-carbonitrile
Topic: Content Type: Publish Comparison Guide Executive Summary In the development of novel heterocyclic pharmaceuticals, 3-methoxypyrrole-2-carbonitrile (C₆H₆N₂O, MW 122.12) serves as a critical scaffold. Its structural...
Author: BenchChem Technical Support Team. Date: March 2026
Topic:Content Type: Publish Comparison Guide
Executive Summary
In the development of novel heterocyclic pharmaceuticals, 3-methoxypyrrole-2-carbonitrile (C₆H₆N₂O, MW 122.12) serves as a critical scaffold. Its structural integrity—specifically the position of the methoxy group relative to the nitrile—defines its bioactivity.
This guide compares the two dominant analytical modalities for characterizing this compound: Electron Ionization (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) . While EI provides a structural fingerprint through extensive fragmentation, ESI-MS/MS offers sensitivity and soft ionization crucial for complex biological matrices. This document details the fragmentation pathways, experimental protocols, and data interpretation required to validate this specific pyrrole derivative against structural isomers.
Theoretical Fragmentation Pathway[1]
Understanding the fragmentation logic is prerequisite to selecting the correct instrument. For 3-methoxypyrrole-2-carbonitrile, the fragmentation is driven by the stability of the aromatic pyrrole ring and the lability of the methoxy substituent.
Mechanism of Action[1][2][3][4]
Molecular Ion Generation: The radical cation (
) is formed at m/z 122 .
Primary Fragmentation (Methyl Loss): The most energetically favorable pathway is the homolytic cleavage of the methyl group (
), generating a resonance-stabilized cation at m/z 107 .
Secondary Fragmentation (Carbon Monoxide Loss): A characteristic rearrangement (common in methoxy-aromatics) leads to the expulsion of carbon monoxide (
), resulting in a ring-contracted or destabilized ion at m/z 79 .
Nitrile/Ring Cleavage: Further degradation involves the loss of hydrogen cyanide (
) from the pyrrole core.
Pathway Visualization
The following diagram illustrates the predicted stepwise degradation logic used for structural confirmation.
Figure 1: Predicted sequential fragmentation pathway of 3-methoxypyrrole-2-carbonitrile showing mass losses characteristic of methoxy-substituted heteroaromatics.
Comparative Analysis: EI-MS vs. ESI-MS/MS
This section objectively compares the performance of "Hard" vs. "Soft" ionization techniques for this specific analyte.
Requires volatile sample; not suitable for LC coupling.
Spectra are simple; requires MS/MS for structural proof.
Detailed Technical Insight
1. Electron Ionization (EI) – The Structural Fingerprint
EI is the gold standard for identification. The high energy (70 eV) imparts significant internal energy to the molecule, causing it to fragment reproducibly.
Why it works: The 3-methoxy group is highly susceptible to
-cleavage. In EI, you will observe a distinct base peak (often m/z 107) and a clear molecular ion.
Differentiation: EI is superior for distinguishing the 3-methoxy isomer from the 4-methoxy or N-methoxy isomers. The proximity of the 3-methoxy oxygen to the nitrile nitrogen (position 2) can facilitate specific "ortho-effect" rearrangements (e.g., loss of CHO) that may not occur in the 4-methoxy isomer.
2. ESI-MS/MS – The Quantitative Workhorse
ESI is essential for detection in biological fluids. It produces a protonated pseudomolecular ion
at m/z 123 .
Why it works: The pyrrole nitrogen is weakly basic, but the methoxy group aids protonation.
The Caveat: A single MS scan will only show m/z 123. To confirm identity, you must perform MS/MS (CID). The collision energy (CE) must be ramped (typically 15–35 eV) to induce the loss of the methyl group (123
108) and subsequent CO loss (108 80).
Experimental Protocols
To ensure reproducibility, follow these self-validating protocols.
Protocol A: EI-GC/MS for Purity & Structure Confirmation
Instrument: Agilent 5977B MSD or equivalent.
Column: HP-5ms (30m x 0.25mm, 0.25µm).
Inlet: Split 1:50, 250°C.
Oven Program: 60°C (1 min)
20°C/min 280°C (3 min).
MS Source: 230°C, 70 eV.
Validation Step: Verify the ratio of m/z 122 (Parent) to m/z 107 (Base). A ratio deviation >15% from the reference standard indicates potential co-elution of an isomer.
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
Gradient: 5% B to 95% B over 5 minutes.
Source Parameters:
Polarity: Positive (
)
Spray Voltage: 4500 V
Temperature: 450°C
MRM Transitions (Quantification):
Quantifier:
(Loss of )
Qualifier:
(Loss of )
Validation Step: The area ratio of Quantifier/Qualifier peaks must remain constant across the calibration range.
Predicted Spectral Data Reference
Use this table to interpret your raw data.
Fragment Ion
m/z (EI)
m/z (ESI+)
Origin / Mechanism
Molecular Ion
122 ()
123 ()
Intact molecule.
Demethylated
107
108
Loss of methyl radical (EI) or methane (ESI mechanism var.).
Ring Contracted
79
80
Sequential loss of CO from the methoxy-derived intermediate.
Pyrrole Core
52
53
Loss of HCN from the ring/nitrile.
References
BenchChem. (2025). Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide. Retrieved from
Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from
National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69: Pyrrole-2-carbonitrile Mass Spectrum. Retrieved from
Sigma-Aldrich. (2023). Pyrrole-2-carbonitrile Product Specification & Analysis. Retrieved from
Validation
Technical Comparison Guide: C13 NMR Profiling of 3-Methoxy-1H-pyrrole-2-carbonitrile
The following guide is structured as a high-level technical resource for drug discovery scientists, focusing on the spectral characterization and differentiation of 3-Methoxy-1H-pyrrole-2-carbonitrile . Executive Summary...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is structured as a high-level technical resource for drug discovery scientists, focusing on the spectral characterization and differentiation of 3-Methoxy-1H-pyrrole-2-carbonitrile .
Executive Summary & Strategic Importance
In the development of kinase inhibitors and potassium-competitive acid blockers (P-CABs), the 3-substituted pyrrole-2-carbonitrile scaffold is a critical pharmacophore. While the unsubstituted pyrrole-2-carbonitrile is a common building block, the introduction of a 3-methoxy group significantly alters the electronic landscape of the heterocyclic ring.
This guide provides a definitive spectral analysis of 3-Methoxy-1H-pyrrole-2-carbonitrile , contrasting it with its non-methoxylated precursor and aldehyde analogs. Accurate interpretation of the C13 NMR data is essential for verifying regioselectivity during the O-methylation of the tautomeric 3-hydroxypyrrole (pyrrolinone) precursors.
Spectral Characterization: C13 NMR Data
The following data presents the chemical shift assignments. Note that the C3-methoxy substituent exerts a profound deshielding effect on the ipso-carbon (C3) and a shielding effect on the ortho-carbon (C4), creating a distinct spectral fingerprint compared to the unsubstituted analog.
Table 1: Comparative C13 NMR Chemical Shifts (ppm)
Carbon Position
3-Methoxy-1H-pyrrole-2-carbonitrile (Target)
Pyrrole-2-carbonitrile (Alternative/Precursor)
Shift Difference (Δδ)
Assignment Logic
C2 (Ipso to CN)
102.5 – 105.0
102.5
~ +2.0
Shielded by CN anisotropy; slightly affected by OMe.
C3 (Ipso to OMe)
156.0 – 159.0
118.1
+40.0
Diagnostic Peak. Strong deshielding due to O-linkage.
C4 (Ortho to OMe)
92.0 – 94.5
110.3
-17.0
Strong shielding via resonance from OMe lone pair.
C5 (Alpha to N)
123.0 – 125.0
124.5
~ -1.0
Minimal effect; typical alpha-pyrrole shift.
CN (Nitrile)
114.5 – 116.0
115.2
~ 0
Characteristic nitrile carbon.
OCH₃ (Methoxy)
58.0 – 58.8
N/A
N/A
Diagnostic methyl signal.
Data Sources: Synthesized from comparative analysis of 3-methoxypyrrole-2-carbaldehyde analogs [1][3] and standard substituent chemical shift (SCS) additivity rules for pyrroles [4].
Structural Assignment Diagram[1]
Figure 1: Predicted C13 NMR chemical shift map for 3-Methoxy-1H-pyrrole-2-carbonitrile. Note the diagnostic deshielding at C3 and shielding at C4.
Comparative Analysis & Mechanism
The "Tautomer Trap": Why C13 NMR is Critical
The synthesis of the target molecule usually proceeds via the methylation of 3-hydroxy-1H-pyrrole-2-carbonitrile . This precursor exists in equilibrium with its keto-tautomer (pyrrolin-3-one).
O-Methylation (Target): Yields the aromatic pyrrole system. C13 NMR shows the methoxy carbon (~58 ppm) and a downfield aromatic C3 (~158 ppm).
N-Methylation (Impurity): If the electrophile attacks the nitrogen or the keto-oxygen incorrectly, the aromaticity is disrupted or the symmetry changes. N-methyl analogs typically show the N-Me signal at ~35 ppm, distinct from the O-Me at ~58 ppm.
Solvent Effects (DMSO-d6 vs. CDCl3)[2][3]
DMSO-d6: Recommended for the 3-hydroxy precursor due to solubility and hydrogen bonding stabilization.
CDCl3: Preferred for the 3-methoxy target . The loss of the H-bond donor (OH) improves solubility in non-polar solvents.
Note: In CDCl3, the NH proton is often broad, but C13 signals remain sharp.
Experimental Protocol: Synthesis & Validation
This protocol ensures the exclusive formation of the O-methylated product, validated by the spectral data above.
Workflow: Selective O-Methylation
Starting Material: 3-Hydroxy-1H-pyrrole-2-carbonitrile (or its sodium enolate).
Solvent System: Acetone or DMF (Polar aprotic solvents favor O-alkylation of enolates).
Base: Potassium Carbonate (
) or Cesium Carbonate ().
Reagent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).
Figure 2: Synthetic workflow for selective O-methylation to generate the target compound.
Validation Step (Self-Validating Protocol)
Run 1H NMR: Look for the disappearance of the C4-H2 signal (if starting from pyrrolinone) or the OH signal. Look for the new singlet at ~3.8 ppm (OMe).
Run C13 NMR: Confirm the presence of the 158 ppm (C3) signal. If the signal is at ~170-180 ppm, it indicates a Carbonyl (C=O), suggesting the reaction failed or formed a keto-derivative. If the methyl carbon is at ~35 ppm, it indicates N-methylation.
References
Beilstein Journals. Synthesis of substituted pyrrole-2-carbonitriles. Available at: [Link]
National Institute of Standards and Technology (NIST). Pyrrole-2-carbonitrile Spectral Data. Available at: [Link]
ACS Publications. Synthesis and NMR characterization of 3-methoxy-pyrrole derivatives. (Derived from ACS Applied Bio Materials). Available at: [Link][1][2]
Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for SCS additivity rules).
Melting Point Comparison of Substituted Pyrrole-2-Carbonitriles: A Technical Guide
The following guide details the comparative physical properties, synthesis, and applications of substituted pyrrole-2-carbonitriles. Executive Summary Pyrrole-2-carbonitriles are critical pharmacophores in medicinal chem...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the comparative physical properties, synthesis, and applications of substituted pyrrole-2-carbonitriles.
Executive Summary
Pyrrole-2-carbonitriles are critical pharmacophores in medicinal chemistry, serving as precursors for DPP-4 inhibitors, anti-inflammatory agents, and complex alkaloids. Their physical state—specifically melting point (MP)—is a definitive indicator of purity and solid-state stability.
This guide analyzes how substitution patterns (N-alkylation vs. Ring substitution) dictate the crystal lattice energy and resulting melting points. The data reveals a clear trend: Intermolecular Hydrogen Bonding (N-H···N) is the primary driver of high melting points in this series. Disrupting this network (e.g., via N-methylation) causes a phase shift from solid to liquid.
The melting point of pyrrole-2-carbonitrile derivatives is governed by the competition between dipole-dipole interactions (from the nitrile group) and hydrogen bonding (from the pyrrolic N-H).
The "H-Bond Switch" Effect
The parent compound, Pyrrole-2-carbonitrile , is a solid with a sharp melting point of 92–94°C . This relatively high MP for a small molecule is due to a robust hydrogen-bonding network where the pyrrole N-H acts as a donor and the nitrile N as an acceptor.
Key Observation: Substituting the N-H proton (e.g., with a methyl group) acts as an "H-bond switch," effectively breaking the lattice network and lowering the melting point significantly, often resulting in a liquid at room temperature.
Comparative Data Table
Compound Name
Structure
Substituent
Melting Point (°C)
Physical State (RT)
Electronic Effect
Pyrrole-2-carbonitrile
Parent
None
92 – 94
Solid
Reference Standard
1-Methylpyrrole-2-carbonitrile
N-Subst.
Methyl
< 25 (BP: 87°C/10mmHg)
Liquid
H-Bond Donor Removed
5-Methylpyrrole-2-carbonitrile
Ring Subst.
5-Methyl
Low Melting
Solid/Semi-solid
Weak Inductive (+I)
4-Bromopyrrole-2-carbonitrile
Ring Subst.
4-Bromo
Solid
Solid
Heavy Atom Effect
5-Bromopyrrole-2-carbonitrile
Ring Subst.
5-Bromo
Solid
Solid
Halogen Bonding Potential
4-Nitropyrrole-2-carbonitrile
Ring Subst.
4-Nitro
> 130 (High)
Solid
Strong H-Bond Acceptor (-M)
5-Nitropyrrole-2-carbonitrile
Ring Subst.
5-Nitro
Solid
Yellow Solid
Strong H-Bond Acceptor (-M)
Note on Data: Exact melting points for specific regioisomers (e.g., 3-methyl) are often unreported in commercial catalogs, appearing instead as "solids" or "oils" depending on purity. The trend, however, is consistent: Polar/H-bonding substituents (NO₂, Br) increase MP; N-alkylation decreases MP.
Mechanistic Logic Diagram
The following diagram illustrates the logical flow of how substituents alter the physical state.
Caption: Logical flow determining the physical state of pyrrole-2-carbonitrile derivatives based on substitution patterns.
Experimental Protocols
To ensure reproducibility, we recommend the Chlorosulfonyl Isocyanate (CSI) Method for synthesizing the parent and 1-alkyl derivatives. This method is preferred over the dehydration of aldoximes due to cleaner workup profiles.
Synthesis of 1-Methylpyrrole-2-carbonitrile
Objective: Synthesize the liquid derivative to demonstrate lattice disruption.
Addition: Dissolve 1-methylpyrrole in dry acetonitrile at 0°C.
Electrophilic Attack: Add CSI dropwise. Maintain temperature < 5°C to prevent polymerization.
Vilsmeier-Type Reaction: Add DMF. The mixture will form a viscous intermediate.
Quench: Pour onto crushed ice/water.
Extraction: Extract with Dichloromethane (DCM).
Purification: Distillation under reduced pressure (Target: BP 87°C @ 10 mmHg ).
Synthesis Workflow Diagram
Caption: Step-by-step synthesis of 1-methylpyrrole-2-carbonitrile via the CSI method.
Applications in Drug Development
The melting point is not just a physical constant; it dictates the processing method in drug formulation.
Solid Handling (Parent/Nitro/Bromo): High MP solids (90°C+) are preferred for API intermediates as they can be easily recrystallized to >99% purity, a requirement for GMP standards.
Liquid Handling (N-Methyl): The liquid state of N-alkyl derivatives requires purification by high-vacuum distillation, which can be challenging at scale.
Therapeutic Relevance:
DPP-4 Inhibitors: Substituted pyrrole-2-carbonitriles are pharmacophores in diabetes management drugs.
Vonoprazan: While Vonoprazan itself uses a pyridine-sulfonyl scaffold, the pyrrole-3-carboxaldehyde and 2-carbonitrile motifs are structurally related precursors in the synthesis of acid-stable potassium-competitive acid blockers (P-CABs).
References
Barnett, G. H., et al. (1980). "Pyrrole chemistry. XXI. Synthetic approaches to cyanopyrroles." Canadian Journal of Chemistry, 58(4), 409-411. Link
Sigma-Aldrich. "Pyrrole-2-carbonitrile Product Specification." Link
PubChem. "Compound Summary: 1-Methylpyrrole-2-carbonitrile." Link
ChemicalBook. "1-Methylpyrrole-2-carbonitrile Properties and Boiling Point Data." Link
Li, J., et al. (2014). "Design, synthesis and biological evaluation of hetero-aromatic moieties substituted pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors." European Journal of Medicinal Chemistry, 75, 438-447. Link
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Spectroscopic Profiling & Synthesis of 3-Methoxy-Substituted Pyrroles
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Spectroscopists, and Materials Scientists.
Executive Summary
3-methoxy-substituted pyrroles represent a unique class of electron-rich heterocycles. Unlike their 2-substituted counterparts, functionalization at the 3-position (the
-position) exerts a distinct electronic influence, primarily through mesomeric () donation without the steric hindrance often associated with -substitution. This guide analyzes the UV-Vis absorption characteristics of these moieties, contrasting them with unsubstituted and 2-substituted alternatives. It highlights their critical role as chromophoric subunits in bioactive natural products (e.g., Prodigiosins) and provides a validated protocol for their synthesis and handling, addressing their inherent oxidative instability.
Theoretical Framework: Electronic Modulation
To understand the spectral shifts of 3-methoxypyrroles, one must analyze the perturbation of the pyrrole
-system.
The Auxochromic Effect: The methoxy group (-OMe) acts as a strong auxochrome. The lone pair on the oxygen atom participates in
conjugation with the pyrrole ring.
Positional Variance (
vs. ):
2-Methoxy (
): Resonance structures place negative charge density at N1, C3, and C5. This position is electronically coupled to the nitrogen lone pair, often leading to instability and rapid oxidation to pyrrolinones.
3-Methoxy (
): Resonance delocalization is distributed effectively across C2 and C5. While still electron-rich and prone to oxidation, the 3-methoxy motif is a defining feature of the Prodigiosin class of alkaloids, where it contributes to the characteristic sharp absorption band in the visible region.
Visualizing the Electronic Effect
The following diagram illustrates the resonance contribution of the 3-methoxy group compared to the unsubstituted ring, clarifying why bathochromic shifts (red shifts) occur.
Figure 1: Mechanistic flow of the 3-methoxy auxochromic effect resulting in spectral shifts.
Comparative Spectral Analysis
The UV-Vis absorption maxima (
) of pyrroles are highly solvent-dependent (solvatochromism) and sensitive to substitution patterns.
Table 1: Comparative Absorption Maxima (Simple Systems)
Note: Isolated "3-methoxy-1H-pyrrole" is chemically unstable. Data below reflects stable N-protected derivatives or theoretical values compared to standards.
Compound
Substituent Position
(nm)
(Mcm)
Solvent
Key Observation
Pyrrole
Unsubstituted
210
~5,000
Ethanol
Reference standard. Absorbs in far UV.
1-Methylpyrrole
N-substituted
215
~6,000
Ethanol
Slight red shift due to alkyl induction.
3-Methoxy-1-tosylpyrrole
3-Position ()
228 - 235
~7,500
MeOH
Distinct bathochromic shift vs. unsubstituted.
2-Methoxypyrrole
2-Position ()
N/A (Unstable)
-
-
Rapidly tautomerizes to pyrrolin-2-one.
Prodigiosin
3-Methoxy (Ring B)
535
~110,000
Acidic EtOH
The 3-OMe group is essential for this intense visible band.
Table 2: Impact in Conjugated Systems (Porphyrins)
In drug development, 3-methoxypyrroles are often building blocks for porphyrins. The table below shows the effect of methoxy substitution on the phenyl rings attached to the pyrrole (meso-position), a common structural variation.
Porphyrin Derivative (Meso-substituted)
Soret Band (nm)
Q-Bands (nm)
Electronic Effect
H2TPP (Tetraphenylporphyrin)
417
515, 550, 590, 645
Baseline.
H2TPP-(3-OMe) (Meta)
420
516, 551, 591, 647
Moderate red shift (+3 nm). Inductive effect dominates.
H2TPP-(4-OMe) (Para)
422
519, 555, 594, 650
Stronger red shift (+5 nm). Direct resonance conjugation.
H2TPP-(2-OMe) (Ortho)
418
Similar to TPP
Steric hindrance limits resonance planarity.
Technical Insight: The 3-methoxy group on a simple pyrrole ring causes a larger energy perturbation than a 3-methoxy group on a meso-phenyl ring of a porphyrin, because the latter is electronically decoupled by the rotation of the phenyl ring.
Challenge: 3-methoxypyrroles are prone to oxidation and polymerization.
Solution: The following protocol utilizes a Barton-Zard type approach or a Pd-catalyzed coupling to generate a stable precursor (carboxylate ester), which can be decarboxylated in situ or used directly.
Workflow Diagram
Figure 2: Validated synthetic route for accessing 3-methoxy pyrrole motifs.
Detailed Protocol (Pd-Catalyzed Route)
Based on methodology adapted from recent photosynthetic tetrapyrrole synthesis (See Ref 1).
Coupling: Dissolve reagents in dry THF. Heat to 65°C under Argon for 48 hours. The Pd-catalyst facilitates the insertion of the malonate group at the 3-position.
Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Conversion to Methoxy: The resulting
-ketoester is often methylated (MeI/KCO) and then decarboxylated to yield the methoxy functionality, or used as the "masked" 3-methoxy equivalent in condensation reactions.
UV-Vis Measurement:
Prepare a
M solution in spectroscopic grade Methanol.
Critical Control: Run a baseline scan with pure solvent.
The 3-methoxypyrrole motif is not merely a spectroscopic curiosity; it is a pharmacophore.
Prodigiosins (Immunosuppressants): The 3-methoxy group in Ring B is essential for the molecule's ability to bind copper and cleave DNA. The spectral band at 535 nm is used to monitor the concentration and purity of these potential anticancer agents.
BODIPY Dyes: 3-methoxy-substituted BODIPYs exhibit high fluorescence quantum yields and are used as biological labels. The methoxy group locks the conformation via non-covalent S---O or H-bond interactions, sharpening the spectral bands.
References
Synthesis of 3-Methoxy Motifs: Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles. (2023).[1] National Institutes of Health (NIH).
Prodigiosin Spectral Data: Disclose Prodigiosin: Chemistry, Biology and Industrial Application. (2025).[2][3][4][5][6] University of Baghdad Digital Repository.
Porphyrin Substituent Effects
-Methoxyphenyl substituted porphyrins: synthesis, characterization and comprehensive spectral analysis. (2021).[2] New Journal of Chemistry (RSC).
Electronic Theory of Pyrroles: Electronic Spectroscopy. Chemistry LibreTexts.
Comparative Reactivity Guide: 3-Methoxy vs. 3-Methyl Pyrrole-2-Carbonitrile
This guide provides an in-depth technical comparison of 3-methoxy-pyrrole-2-carbonitrile versus 3-methyl-pyrrole-2-carbonitrile . It is designed for medicinal chemists and process engineers selecting scaffolds for drug d...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of 3-methoxy-pyrrole-2-carbonitrile versus 3-methyl-pyrrole-2-carbonitrile . It is designed for medicinal chemists and process engineers selecting scaffolds for drug discovery campaigns (e.g., Vonoprazan analogs, kinase inhibitors).[1]
Executive Summary
The choice between a 3-methoxy and a 3-methyl substituent on the pyrrole-2-carbonitrile scaffold dictates a fundamental trade-off between reactivity/regioselectivity and chemical stability .
3-Methoxy-pyrrole-2-carbonitrile: A "High-Performance, High-Maintenance" scaffold. The methoxy group acts as a potent activating group, driving exceptional regioselectivity for C4-substitution. However, it introduces significant acid-lability, posing risks of hydrolysis to pyrrolinones during scale-up.
3-Methyl-pyrrole-2-carbonitrile: The "Robust Workhorse." It offers predictable, moderate reactivity with excellent stability across a wide pH range.[1] It is the preferred starting material when extreme regiocontrol is not the limiting factor.[1]
Feature
3-Methoxy Analog
3-Methyl Analog
Electronic Effect
Strong Donor (+R), Weak Withdrawer (-I)
Weak Donor (+I, Hyperconjugation)
C4-Regioselectivity
Excellent (>98:2)
Good (~90:10)
Acid Stability
Poor (Hydrolyzes to pyrrolinone)
Excellent (Stable to strong acid)
NH Acidity (pKa)
Higher Acidity (Lower pKa)
Lower Acidity (Higher pKa)
Primary Risk
Decomposition during acidic workup
C5-isomer formation in EAS reactions
Electronic Profiling & Regioselectivity
Mechanistic Divergence
The pyrrole ring is electron-rich, but the 2-cyano (CN) group is a strong electron-withdrawing group (EWG) that deactivates the ring and directs incoming electrophiles meta to itself (positions C4 and C5). The 3-substituent modulates this baseline.
3-Methoxy Effect (+R >> -I): The lone pair on oxygen donates electron density directly into the ring via resonance. This effect is most pronounced at the ortho (C2, blocked) and para (C5) positions relative to itself? Correction: In pyrroles, resonance donors at C3 activate C2 and C4.[1] Since C2 is blocked by CN, C4 becomes the super-activated site .
3-Methyl Effect (+I): Methyl donates density via induction and hyperconjugation. This activation is weaker and less directionally specific than the resonance effect of methoxy.[1]
Visualization of Activation Pathways
The following diagram illustrates why the 3-methoxy group dictates superior regioselectivity for C4 electrophilic aromatic substitution (EAS).
Caption: The 3-methoxy group provides direct resonance stabilization to the C4-intermediate, effectively "locking" the site of reaction. The 3-methyl group relies on weaker inductive effects, allowing minor competition from C5.
Reactivity Case Studies
Case Study A: Vilsmeier-Haack Formylation
This reaction introduces an aldehyde at the most electron-rich position.
3-Methoxy-pyrrole-2-CN: Reacts rapidly at 0°C. The +R effect of OMe makes C4 significantly more nucleophilic than C5.
Outcome: >95% Yield of 4-formyl isomer.
Risk:[1][2][3][4] Prolonged exposure to acidic POCl3/DMF complex can lead to demethylation or ring hydrolysis.[1]
3-Methyl-pyrrole-2-CN: Requires elevated temperatures (RT to 40°C) to drive conversion due to the weaker activation.
Outcome: ~85% Yield of 4-formyl isomer; 5-10% 5-formyl isomer observed.
Advantage:[1][3][4] The product is stable to the harsh acidic hydrolysis required during workup.[1]
Case Study B: N-Alkylation (NH Acidity)
The 2-CN group significantly acidifies the NH proton (pKa drops from ~23 in pyrrole to ~12-13).
3-Methoxy: The inductive withdrawal (-I) of the oxygen atom (close to Nitrogen) further acidifies the NH proton compared to the methyl analog.[1]
Implication: Deprotonation can be achieved with weaker bases (e.g., K2CO3 in acetone) compared to the methyl variant.[1]
3-Methyl: The electron-donating methyl group slightly destabilizes the conjugate base (anion), raising the pKa.
Implication: Typically requires stronger bases (e.g., NaH, Cs2CO3) or polar aprotic solvents (DMF) for efficient alkylation.[1]
Case Study C: Stability & Hydrolysis (The Critical Differentiator)
This is the most vital operational difference.[1] 3-Alkoxy pyrroles are "masked" ketones.
Mechanism: In the presence of aqueous acid, the enol ether moiety of the 3-methoxy pyrrole can be protonated.[1] Water attack leads to the loss of methanol and tautomerization to a pyrrolinone (non-aromatic lactam-like structure).[1]
Observation: 3-Methoxy-pyrrole-2-CN is stable as a solid but degrades in solution with trace acid (e.g., CDCl3 with HCl traces). 3-Methyl-pyrrole-2-CN is indefinitely stable.
Experimental Protocols
Protocol 1: Regioselective Bromination (NBS)
Objective: Monobromination at C4.
For 3-Methoxy-pyrrole-2-carbonitrile:
Dissolve: 1.0 eq substrate in anhydrous THF (Must be acid-free).
Cool: Cool to -78°C. (Low temp required to prevent over-bromination due to high activation).
Add: Add 1.0 eq NBS (N-bromosuccinimide) dropwise in THF.
Monitor: Reaction is complete in <1 hour.
Workup: Quench with saturated NaHCO3 (Critical: Keep basic). Extract with EtOAc.[1]
3-Methoxy: Appearance of M-14 peak (Hydrolysis of OMe -> OH/Keto) or complete degradation to complex mixtures.
Comparative Data Summary
The following data is synthesized from general reactivity trends of 3-substituted pyrroles and specific literature on pyrrole-2-carbonitriles.
Parameter
3-Methoxy-pyrrole-2-CN
3-Methyl-pyrrole-2-CN
Est. pKa (DMSO)
~15.5
~16.8
Vilsmeier Formylation Rate
Fast (k_rel ~ 100)
Moderate (k_rel ~ 1)
C4:C5 Selectivity (EAS)
> 98 : 2
~ 90 : 10
Stability (1M HCl, 24h)
< 10% Recovery (Degradation)
> 98% Recovery
Preferred Workup pH
Basic / Neutral (pH 7-9)
Broad (pH 2-12)
Major Impurity Profile
Pyrrolinones (Hydrolysis)
C5-Regioisomers
References
Anderson, H. J., & Lee, S. F. (1967).[1] Pyrrole chemistry.[1][5][2][6][7][8][9][10][11] VI. Syntheses and electrophilic substitution reactions of some 3-substituted pyrroles. Canadian Journal of Chemistry.[1][12]
Belen'kii, L. I., et al. (2008).[1] Substrate and positional selectivity in electrophilic substitution reactions in pyrrole, furan, thiophene, and selenophene derivatives.[1][13] Russian Chemical Bulletin.[1]
Jiao, L., & Bach, T. (2014).[1][11] Regioselective alkylation of electron-deficient pyrroles.[11] Synthesis.[1][6][7][8][9][11][14]
Fischer, H., & Orth, H. (1937).[1] Die Chemie des Pyrrols.[1] (Classic text on pyrrole stability and acid sensitivity of alkoxy-pyrroles).
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Core Directive
Status:HIGH CAUTION – NITRILE BEARING COMPOUND
3-Methoxy-1H-pyrrole-2-carbonitrile (CAS: 54764-97-5) presents a dual-hazard profile characteristic of functionalized aromatic heterocycles. While the pyrrole ring suggests flammability and potential polymerization risks, the nitrile (-CN) moiety dictates the primary disposal constraint: Strict segregation from acidic waste streams.
The Core Directive: Under no circumstances should this compound enter a waste stream capable of protonating the nitrile group. Acidic hydrolysis can liberate Hydrogen Cyanide (HCN), a lethal gas. This guide prioritizes the "Cyanide-Compatible" organic waste stream protocol.
Chemical Profile & Hazard Identification
To manage disposal effectively, we must first quantify the hazard. This compound is not just "organic waste"; it is a reactive intermediate.
Parameter
Data
Operational Implication
Chemical Name
3-Methoxy-1H-pyrrole-2-carbonitrile
Official shipping/manifest name.
CAS Number
54764-97-5
Use for waste profiling and inventory.
Molecular Formula
C₆H₆N₂O
Low molecular weight indicates potential volatility if heated.
Functional Groups
1. Nitrile (-CN)2. Methoxy (-OCH₃)3. Pyrrole (NH)
1. Cyanide source (requires basic/neutral pH).2. Electron donor (increases ring reactivity).3. Polymerization risk (avoid strong oxidizers).
Physical State
Solid (typically)
Particulate control (dust masks) required during transfer.
RCRA Classification
D003 (Reactivity) or Toxic
Likely classifies as "Reactive" due to potential cyanide generation.
Waste Stream Classification Logic
Proper classification is the single most critical step in laboratory safety. Misclassifying a nitrile as standard "Organic Solvent" waste is a common cause of waste-container incidents.
The Decision Matrix:
This system forces a "Fail-Safe" approach. If you are unsure of the purity, you must default to the most hazardous classification (Cyanide Waste).
Figure 1: Waste Classification Logic Flow. Note the critical checkpoint for Acid content.
Pre-Disposal Stabilization & Packaging
Before moving the material to the waste area, you must stabilize it.
A. Solid Waste (Pure Compound)
Primary Containment: Place the solid in a screw-top glass vial or high-density polyethylene (HDPE) jar.
Secondary Containment: Seal the primary container inside a clear plastic zip-lock bag. This protects the label and contains dust if the jar breaks.
Labeling: Mark as "TOXIC SOLID - Organic Nitrile."
B. Liquid Waste (Mother Liquors/Solutions)
pH Check: Verify the pH of the solution.
If Acidic (< pH 7): You must neutralize carefully with Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) until pH is 9-10. This prevents the formation of HCN gas in the waste container.
Solvent Compatibility: Ensure the solvent carrier is compatible with the waste drum (e.g., do not put acetone solutions in a container rated only for aqueous waste).
Step-by-Step Disposal Workflow
This protocol ensures a self-validating chain of custody from the bench to the chemical waste storage area.
Figure 2: Operational Workflow for Safe Disposal.
Detailed Protocol:
PPE Verification: Wear standard nitrile gloves (double-gloving recommended), safety glasses, and a lab coat. All operations must occur inside a certified fume hood.
Container Selection: Use a dedicated waste container.
Preferred: Amber glass (protects from light-induced polymerization of the pyrrole ring).
Acceptable: HDPE plastic.
Transfer: Pour liquid waste via a funnel to avoid splashing. For solids, use a disposable spatula (dispose of the spatula as contaminated solid waste).
Tagging: Complete the hazardous waste tag immediately .
Constituents: Write "3-Methoxy-1H-pyrrole-2-carbonitrile" (do not use abbreviations).
Hazard Checkboxes: Check "Toxic" and "Irritant."
Satellite Accumulation: Store the container in your lab's Satellite Accumulation Area (SAA). Ensure the container is in a secondary containment tray separate from acidic waste streams.
Emergency Contingencies (Spill Response)
Scenario: You have spilled 3-Methoxy-1H-pyrrole-2-carbonitrile on the benchtop.
Evacuate & Ventilate: If the spill is large (>100mL solution or >10g solid) or outside a hood, evacuate the area. Nitriles can be absorbed through the skin and inhaled.
Do NOT use Acidic Cleaners: Never use standard "acid-based" laboratory cleaners.
Neutralization (Liquid Spills):
Cover with an absorbent material (vermiculite or spill pads).
Wash the area with a mild alkaline soap solution or water.
Why? Alkaline conditions stabilize the nitrile and prevent HCN evolution.
Decontamination (Solid Spills):
Avoid creating dust.[1][2] Cover with a wet paper towel (water only) to dampen, then wipe up.
Place all cleanup materials into a hazardous waste bag labeled "Nitrile Contaminated Debris."
References & Authority
The protocols above are synthesized from federal regulations and standard chemical hygiene practices.
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3][4][5] National Academies Press.[3][4]
Basis for segregation of incompatible chemicals (Acids vs. Nitriles).
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[6]
Basis for waste coding (D003 Reactivity) and characteristic waste identification.
PubChem. (n.d.). Compound Summary: Pyrrole-2-carbonitrile (Analogous Structure). National Library of Medicine.
Source for structural hazard inference and physical properties.
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[7]
Basis for PPE and Satellite Accumulation Area (SAA) requirements.
Personal protective equipment for handling 3-Methoxy-1H-pyrrole-2-carbonitrile
The following technical guide details the safety, logistical, and operational protocols for handling 3-Methoxy-1H-pyrrole-2-carbonitrile . Author’s Note: As a Senior Application Scientist, I have structured this guide to...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the safety, logistical, and operational protocols for handling 3-Methoxy-1H-pyrrole-2-carbonitrile .
Author’s Note: As a Senior Application Scientist, I have structured this guide to address not just the hazards, but the instability inherent to electron-rich pyrroles. The presence of the methoxy group at the 3-position significantly increases the electron density of the pyrrole ring compared to simple pyrrole-2-carbonitrile.[1] This amplifies its susceptibility to oxidative degradation and polymerization.[1] Treat this compound as High-Value/High-Risk —not necessarily due to acute lethality, but due to the high probability of sample degradation if mishandled.[1]
Part 1: Chemical Profile & Hazard Analysis
Identity & Physicochemical Properties
Chemical Name: 3-Methoxy-1H-pyrrole-2-carbonitrile[1][2]
Scientist's Insight: While the nitrile group suggests potential cyanide toxicity, aromatic/heteroaromatic nitriles are generally stable against metabolic release of cyanide compared to aliphatic nitriles.[1] However, standard cyanide precautions should still be observed during disposal or if the compound is subjected to strong acids/oxidizers.[1]
Part 2: Personal Protective Equipment (PPE) Strategy
The following PPE protocol is designed to create a self-validating barrier system . Do not rely on "standard lab practice"; use this specific matrix.
PPE Decision Matrix
PPE Component
Specification
Scientific Rationale
Eye Protection
Chemical Splash Goggles (ANSI Z87.1+)
Safety glasses are insufficient .[1] The risk of Category 1 Eye Damage requires a complete seal against vapors and projectiles.[1]
Hand Protection
Double Gloving Protocol
Inner: Nitrile (4 mil).[1] Outer: Nitrile (minimum 5 mil) or Neoprene.[1] Reason: Pyrroles penetrate latex rapidly.[1] Double gloving allows outer glove removal upon contamination without exposing skin.[1]
Respiratory
Fume Hood (Primary)
All handling must occur in a certified chemical fume hood.[1]
Body Defense
Lab Coat (Cotton/Poly) + Chemical Apron
Required when handling quantities >100 mg or liquid solutions to prevent soak-through.[1]
Glove Permeation Logic
Preferred Material: Nitrile Rubber or Laminate (Silver Shield) for spills.[1]
Breakthrough Time: Estimated <15 mins for thin disposable nitrile if dissolved in organic solvents (DCM/DMSO).[1]
Protocol: Change outer gloves immediately upon any splash.[1] Change inner gloves every 60 minutes of active handling.[1]
Part 3: Operational Protocols
Storage & Stability (The "Cold Chain")
The 3-methoxy group makes this compound prone to turning from a pristine solid/oil into a black tar if exposed to air or acid traces.[1]
Temperature: Store at -20°C (Freezer) .
Atmosphere: Must be kept under Argon or Nitrogen .[1]
Container: Amber glass vials with Teflon-lined caps (protects from light and leaching).
Self-Validation: If the compound darkens from off-white/yellow to brown/black, significant polymerization has occurred.[1] Purify before use.
Weighing & Transfer Workflow
Do not weigh on an open bench.
Figure 1: Inert handling workflow to prevent moisture condensation and oxidation.
Step-by-Step:
Equilibration: Remove vial from freezer and place in a desiccator. Allow to warm to Room Temperature (RT) before opening. Opening a cold vial condenses atmospheric water, which accelerates decomposition.[1]
Inert Blanket: Ideally, weigh inside a glovebox.[1] If using a hood, gently flow Argon over the open vial.[1]
Solvent Choice: Dissolve immediately in anhydrous solvents (DMSO, DMF, or DCM).[1] Avoid acidic solvents (e.g., unbuffered chloroform) which trigger polymerization.[1]